3-Bromo-5-ethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAQYCIEIXDIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596582 | |
| Record name | 3-Bromo-5-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123158-68-9 | |
| Record name | 3-Bromo-5-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Guide: Physicochemical Properties of 3-Bromo-5-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-5-ethylaniline, a key intermediate in various synthetic applications. The document details available data, outlines experimental protocols for property determination, and presents a logical workflow for its synthesis.
Core Physicochemical Data
| Property | Value | Data Type | Source |
| Molecular Formula | C₈H₁₀BrN | - | PubChem[1] |
| Molecular Weight | 200.08 g/mol | Calculated | PubChem[1] |
| Melting Point | 37 °C | Experimental (for 3-bromo-5-methylaniline) | ChemicalBook[2] |
| Boiling Point | 150-151 °C (at 15 Torr) | Experimental (for 3-bromo-5-methylaniline) | ChemicalBook[2] |
| Density | 1.498 ± 0.06 g/cm³ | Predicted (for 3-bromo-5-methylaniline) | ChemicalBook[2] |
| logP | 2.7 | Predicted (XLogP3) | PubChem[1][3] |
| pKa | 3.65 ± 0.10 | Predicted (for 3-bromo-5-methylaniline) | ChemicalBook[2] |
| Solubility | Slightly soluble in water | Qualitative (for 3-bromo-5-methylaniline) | ChemicalBook[2] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for 3-Bromo-5-ethylaniline.
Determination of Melting Point
Objective: To determine the temperature at which 3-Bromo-5-ethylaniline transitions from a solid to a liquid state.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 3-Bromo-5-ethylaniline is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.
-
Purity Check: A sharp melting point range (typically < 1 °C) is indicative of a pure compound.
Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of liquid 3-Bromo-5-ethylaniline equals the atmospheric pressure.
Methodology:
-
Apparatus Setup: A small quantity of 3-Bromo-5-ethylaniline is placed in a Thiele tube or a similar heating bath containing a high-boiling point liquid (e.g., mineral oil).
-
Sample and Capillary Tube: A small, inverted capillary tube (sealed at one end) is placed inside the test tube containing the sample.
-
Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed.
-
Boiling Point Determination: The liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Objective: To qualitatively or quantitatively determine the solubility of 3-Bromo-5-ethylaniline in various solvents.
Methodology (Qualitative):
-
Sample and Solvent: A small, measured amount of 3-Bromo-5-ethylaniline (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent of interest (e.g., 1 mL of water, ethanol, etc.).
-
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
Observation: The solution is visually inspected for the presence of undissolved solid. The substance is classified as soluble, partially soluble, or insoluble based on this observation.
Methodology (Quantitative - Shake-Flask Method):
-
Saturation: An excess amount of 3-Bromo-5-ethylaniline is added to a flask containing a known volume of the solvent.
-
Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Analysis: The concentration of 3-Bromo-5-ethylaniline in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Logical Workflow: Synthesis of 3-Bromo-5-ethylaniline
A plausible synthetic route for 3-Bromo-5-ethylaniline involves the direct bromination of 3-ethylaniline. The amino group of the aniline is a strong activating group, directing the electrophilic substitution to the ortho and para positions. As both ortho positions are sterically unhindered and the para position is occupied by the ethyl group, the bromination is expected to occur at the positions ortho to the amino group, one of which is also meta to the ethyl group.
Caption: Plausible synthesis of 3-Bromo-5-ethylaniline via bromination.
References
3-Bromo-5-ethylaniline molecular weight and formula
This document provides core chemical identification and property data for 3-Bromo-5-ethylaniline, a compound relevant to researchers and professionals in drug development and organic synthesis.
Chemical Identity and Properties
The fundamental molecular properties of 3-Bromo-5-ethylaniline are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and material specification.
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [1][2][3][4] |
| Molecular Weight | 200.08 g/mol | [1][4][5] |
| IUPAC Name | 3-bromo-5-ethylaniline | [1] |
| CAS Number | 123158-68-9 | [1][2] |
Experimental Protocols and Methodologies
The successful implementation of a research or development program involving 3-Bromo-5-ethylaniline requires detailed experimental protocols. To provide relevant methodologies, further information is required on the specific application or analysis of interest. Key areas may include:
-
Spectroscopic Analysis: Protocols for obtaining NMR, IR, or Mass Spectrometry data for structural confirmation and purity assessment.
-
Chromatographic Methods: Detailed HPLC or GC methods for quantification and impurity profiling.
-
Synthetic Procedures: Step-by-step reaction conditions for the synthesis or modification of 3-Bromo-5-ethylaniline.
-
Biological Assays: Protocols for evaluating the compound's activity in relevant biological systems, if applicable.
Upon specification of the experimental context, detailed, citable protocols can be provided.
Visualization of Logical and Experimental Workflows
Visual diagrams are critical for conveying complex processes and relationships. The following sections demonstrate the use of Graphviz to map workflows relevant to chemical research.
Logical Data Relationship
The diagram below illustrates the logical hierarchy of identifying a chemical compound, starting from its common name and branching to its fundamental molecular properties.
Figure 1: Hierarchical relationship of chemical identifiers and molecular properties.
Example Experimental Workflow
To create a meaningful diagram for an experimental workflow or a signaling pathway, a specific process is required. For instance, a workflow for "Quality Control Analysis of a Synthesized Compound" could be visualized as shown below. Providing the specific pathway or experimental sequence of interest will allow for the generation of a precise and relevant diagram.
References
- 1. 3-Bromo-5-ethylaniline | C8H10BrN | CID 18929899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aobchem.com [aobchem.com]
- 3. PubChemLite - 3-bromo-5-ethylaniline (C8H10BrN) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. 3-Bromo-N-ethylaniline | C8H10BrN | CID 21864680 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Bromo-5-ethylaniline
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of a plausible synthetic route and detailed characterization methods for 3-Bromo-5-ethylaniline (CAS No. 123158-68-9).[1][2] This compound serves as a valuable building block in medicinal chemistry and materials science. This guide includes detailed experimental protocols, tabulated physical and spectroscopic data, and visualizations of the chemical pathways and workflows.
Physicochemical Properties
3-Bromo-5-ethylaniline is an aromatic amine containing bromine and ethyl substituents at the meta positions relative to the amino group. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [1][2][3] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| Exact Mass | 198.99966 Da | [1][3] |
| CAS Number | 123158-68-9 | [1][2] |
| XLogP3 | 2.7 | [1][3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1][2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Proposed Synthesis Pathway
While a direct, single-step synthesis is not prominently documented, a logical and effective multi-step synthesis can be proposed. This pathway involves the protection of the reactive amino group of a starting aniline, followed by electrophilic bromination, and subsequent deprotection to yield the final product. This strategy is crucial for controlling the regioselectivity of the bromination step.
Caption: Proposed three-step synthesis of 3-Bromo-5-ethylaniline.
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-Bromo-5-ethylaniline. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data based on the chemical structure of 3-Bromo-5-ethylaniline.
| Technique | Parameter | Predicted Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.0-6.5 ppm (m, 3H, Ar-H), 3.6-4.0 ppm (br s, 2H, -NH₂), 2.5 ppm (q, 2H, -CH₂-), 1.2 ppm (t, 3H, -CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~148 ppm (C-NH₂), ~146 ppm (C-Et), ~123 ppm (C-Br), ~122 ppm (Ar C-H), ~116 ppm (Ar C-H), ~113 ppm (Ar C-H), ~29 ppm (-CH₂-), ~15 ppm (-CH₃) |
| IR | Wavenumber (cm⁻¹) | 3450-3300 (N-H stretch, 2 bands), 3100-3000 (Aromatic C-H stretch), 2970-2850 (Aliphatic C-H stretch), 1620-1580 (N-H bend & C=C stretch), 600-500 (C-Br stretch) |
| Mass Spec. | m/z Ratio | Molecular Ion (M⁺): 200/202 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). Key Fragment: [M-CH₃]⁺ at 185/187. |
Characterization Workflow
The general workflow for synthesizing and characterizing the target compound is outlined below.
Caption: General workflow for synthesis, purification, and characterization.
Experimental Protocols
Disclaimer: These protocols are proposed based on standard organic chemistry procedures and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.
Step 1: Synthesis of N-(3-ethylphenyl)acetamide (Acetylation)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethylaniline (10.0 g, 82.5 mmol) in 50 mL of water and 7.5 mL of concentrated hydrochloric acid.
-
Reagent Addition: In a separate beaker, prepare a solution of sodium acetate (13.5 g, 165 mmol) in 75 mL of water.
-
Acetylation: To the stirring aniline hydrochloride solution, add acetic anhydride (8.8 mL, 90.8 mmol) in one portion. Immediately follow with the rapid addition of the sodium acetate solution.
-
Precipitation and Isolation: A white precipitate of N-(3-ethylphenyl)acetamide will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water.
-
Drying: Dry the product in a desiccator or a vacuum oven at 50°C. The expected yield is typically high (>90%).
Step 2: Synthesis of N-(5-bromo-3-ethylphenyl)acetamide (Bromination)
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the dried N-(3-ethylphenyl)acetamide (10.0 g, 61.3 mmol) in 40 mL of glacial acetic acid.
-
Bromine Addition: In the dropping funnel, place a solution of bromine (3.2 mL, 61.3 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the acetamide solution over 30 minutes, maintaining the reaction temperature below 25°C. The reddish-brown color of bromine should dissipate as it reacts.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional hour.
-
Precipitation: Pour the reaction mixture slowly into 250 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Neutralization: If necessary, add a saturated solution of sodium bisulfite dropwise to quench any unreacted bromine.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to obtain pure N-(5-bromo-3-ethylphenyl)acetamide.
Step 3: Synthesis of 3-Bromo-5-ethylaniline (Hydrolysis)
-
Reaction Setup: Place the purified N-(5-bromo-3-ethylphenyl)acetamide (10.0 g, 41.3 mmol) in a 250 mL round-bottom flask with 50 mL of 70% sulfuric acid.
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) with stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice.
-
Basification: Slowly neutralize the acidic solution by adding a cold 50% sodium hydroxide solution until the pH is strongly basic (pH > 10). Perform this step in an ice bath to dissipate heat.
-
Extraction: The product will separate as an oil or solid. Extract the aqueous mixture three times with 50 mL portions of dichloromethane or ethyl acetate.
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude 3-Bromo-5-ethylaniline by vacuum distillation or column chromatography on silica gel to yield the final product.
Characterization Protocols
-
NMR Spectroscopy: Dissolve a small sample (~10-20 mg) of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Obtain an IR spectrum of the neat liquid or solid product using an FT-IR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.
-
Mass Spectrometry: Analyze a dilute solution of the product using a GC-MS or a direct infusion ESI-MS system to determine the molecular weight and fragmentation pattern.
References
3-Bromo-5-ethylaniline spectroscopic data (1H NMR, 13C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-ethylaniline (CAS No: 123158-68-9), a key intermediate in various synthetic applications. The document details predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in a clear and structured format. Furthermore, it outlines the general experimental protocols for acquiring such spectroscopic data, serving as a valuable resource for structural elucidation and quality control.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for 3-Bromo-5-ethylaniline, this guide presents high-quality predicted data based on established spectroscopic principles and computational models.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of 3-Bromo-5-ethylaniline in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Ar-H (H2, H4, H6) | 6.5 - 7.0 | Multiplet (m) | 3H |
| -NH₂ | 3.5 - 4.5 (broad) | Singlet (s) | 2H |
| -CH₂-CH₃ | 2.5 - 2.7 | Quartet (q) | 2H |
| -CH₂-CH₃ | 1.1 - 1.3 | Triplet (t) | 3H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the ethyl group.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-NH₂ (C1) | 145 - 150 |
| C-Br (C3) | 120 - 125 |
| C-CH₂CH₃ (C5) | 140 - 145 |
| Aromatic CH (C2, C4, C6) | 110 - 130 |
| -CH₂-CH₃ | 28 - 32 |
| -CH₂-CH₃ | 14 - 18 |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-5-ethylaniline is characterized by absorption bands corresponding to its key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium to Strong |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Mass Spectrometry (MS)
The mass spectrum of 3-Bromo-5-ethylaniline will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The predicted mass-to-charge ratios (m/z) for various adducts are provided below.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 200.0069, 202.0048 |
| [M+Na]⁺ | 221.9888, 223.9868 |
| [M-H]⁻ | 197.9924, 199.9903 |
Fragmentation Pattern: The primary fragmentation is expected to involve the loss of the bromine atom and cleavage of the ethyl group. The presence of the bromine atom will result in characteristic isotopic pairs for bromine-containing fragments.
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-Bromo-5-ethylaniline.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous before analysis.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: Typically 0-200 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid or liquid 3-Bromo-5-ethylaniline sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Technique: Electrospray ionization (ESI) is a common method for this type of molecule.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Ionization Mode: Both positive and negative ion modes can be used to observe different adducts.
Mass Analysis:
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzers are commonly used.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structural elucidation.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Bromo-5-ethylaniline.
Caption: Workflow of Spectroscopic Analysis.
References
Solubility of 3-Bromo-5-ethylaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-ethylaniline. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the predicted qualitative solubility of the compound in a range of common organic solvents. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is provided, empowering researchers to generate precise data in their own laboratory settings.
Predicted Qualitative Solubility of 3-Bromo-5-ethylaniline
| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The amine group can form hydrogen bonds with the hydroxyl group of methanol. |
| Ethanol | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |
| Polar Aprotic | Acetone | Medium to High | The polarity of acetone should allow for the dissolution of the somewhat polar 3-Bromo-5-ethylaniline. |
| Acetonitrile | Medium | Acetonitrile's polarity is suitable for dissolving many organic compounds. | |
| Dimethylformamide (DMF) | High | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is another strong polar aprotic solvent known for its excellent solvating properties. | |
| Non-Polar | Hexane | Low | The significant difference in polarity between the non-polar hexane and the more polar 3-Bromo-5-ethylaniline suggests low solubility. |
| Toluene | Medium | The aromatic nature of toluene may allow for some interaction with the benzene ring of 3-Bromo-5-ethylaniline, leading to moderate solubility. | |
| Halogenated | Dichloromethane (DCM) | High | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions. |
| Chloroform | High | Similar to DCM, chloroform is a versatile solvent for a wide range of organic solutes. |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the quantitative determination of the solubility of 3-Bromo-5-ethylaniline in an organic solvent using the widely accepted shake-flask method.
1. Materials and Equipment:
-
3-Bromo-5-ethylaniline (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-Bromo-5-ethylaniline to a series of vials.
-
To each vial, add a known volume of the selected organic solvent. An excess of solid should be visible at the bottom of each vial to ensure a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle at the bottom of the vials.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.
-
-
Quantitative Analysis (e.g., by HPLC):
-
Prepare a series of standard solutions of 3-Bromo-5-ethylaniline in the chosen solvent with known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
3. Data Presentation:
-
Record the solubility at each temperature for each solvent.
-
Present the quantitative data in a table, clearly stating the solvent, temperature, and solubility in units such as g/L, mg/mL, or mol/L.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of 3-Bromo-5-ethylaniline.
Caption: Experimental workflow for solubility determination.
References
- 1. quora.com [quora.com]
- 2. 3-Bromo-5-ethylaniline | C8H10BrN | CID 18929899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-bromo-5-ethylaniline (C8H10BrN) [pubchemlite.lcsb.uni.lu]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. byjus.com [byjus.com]
The Reactivity of 3-Bromo-5-ethylaniline in Electrophilic Substitution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of 3-Bromo-5-ethylaniline in electrophilic aromatic substitution reactions. The interplay of the activating amino and ethyl groups with the deactivating bromo substituent creates a unique reactivity profile, which is crucial for its application as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Core Concepts: Substituent Effects on the Aniline Ring
The reactivity and regioselectivity of electrophilic aromatic substitution on a substituted benzene ring are governed by the electronic properties of the substituents. In the case of 3-Bromo-5-ethylaniline, three distinct groups influence the electron density of the aromatic ring: the amino (-NH₂), bromo (-Br), and ethyl (-CH₂CH₃) groups.
-
Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director.[1][2][3] Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the ring's nucleophilicity.[1][2] This increased electron density is most pronounced at the ortho and para positions.
-
Ethyl Group (-CH₂CH₃): The ethyl group is a weakly activating group and an ortho, para-director.[4] It donates electron density to the ring primarily through an inductive effect.
-
Bromo Group (-Br): The bromo group is a deactivating group but an ortho, para-director.[5] Halogens are unique in this regard. They are electron-withdrawing through their inductive effect (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[5]
The overall reactivity of the 3-Bromo-5-ethylaniline molecule is a composite of these individual effects. The strong activating effect of the amino group is expected to dominate, making the ring more reactive than benzene, despite the presence of the deactivating bromo group.
Regioselectivity in Electrophilic Substitution
The directing effects of the three substituents on 3-Bromo-5-ethylaniline determine the position of electrophilic attack. The available positions for substitution are C2, C4, and C6.
-
Position 2 (ortho to -NH₂ and ortho to -Br): This position is activated by the amino group and the bromo group's resonance effect.
-
Position 4 (para to -NH₂ and ortho to -Et): This position is strongly activated by the amino group and also activated by the ethyl group.
-
Position 6 (ortho to -NH₂ and meta to both -Br and -Et): This position is activated by the amino group.
Considering the powerful ortho, para-directing nature of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it, which are positions 2, 4, and 6. The ethyl group further activates position 4, and the bromo group also directs ortho and para (positions 2 and 4 relative to itself are already substituted). Therefore, the primary sites of electrophilic attack are predicted to be positions 2, 4, and 6, with the potential for a mixture of products depending on the specific reaction conditions and the steric hindrance of the incoming electrophile.
Caption: Directing effects of substituents on 3-Bromo-5-ethylaniline.
Key Electrophilic Substitution Reactions
Halogenation
Anilines readily undergo halogenation.[3][6] Due to the high activation of the ring by the amino group, reactions with bromine water often lead to polysubstitution, yielding, for instance, the 2,4,6-tribromoaniline from aniline.[2] To achieve monosubstitution, milder conditions or protection of the amino group are typically required.[6]
Predicted Outcome for 3-Bromo-5-ethylaniline: Direct bromination is expected to be rapid and may lead to the formation of poly-brominated products. To achieve selective monobromination, protection of the amino group as an acetanilide is a common strategy to reduce its activating effect.
| Reaction | Reagents | Major Product(s) | Reference |
| Bromination | Br₂ in H₂O | 2,4,6-Tribromo-3-bromo-5-ethylaniline (likely) | [2] |
| Controlled Bromination | Br₂ in CCl₄ or CH₃COOH | Mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-bromo-5-ethylaniline | General Knowledge |
Nitration
The nitration of anilines is complex because the strongly acidic conditions (a mixture of nitric and sulfuric acid) can protonate the basic amino group to form the anilinium ion (-NH₃⁺).[2][3] The anilinium ion is a strongly deactivating and meta-directing group.[2][3] Consequently, direct nitration of aniline yields a significant amount of the meta-nitro product along with ortho and para isomers.[2][3]
Predicted Outcome for 3-Bromo-5-ethylaniline: Direct nitration is expected to yield a complex mixture of products, including a substantial amount of the product nitrated at the position meta to the anilinium ion. To achieve selective ortho or para nitration, the amino group should be protected, for example, by acetylation to form an acetanilide. The acetamido group is still an ortho, para-director but is less activating and less basic, preventing the formation of the anilinium ion.
| Reaction | Reagents | Major Product(s) | Reference |
| Direct Nitration | HNO₃, H₂SO₄ | Complex mixture including meta-nitro products | [2][3] |
| Nitration of Acetanilide | HNO₃, H₂SO₄, then H₃O⁺ | Mixture of 2-nitro- and 4-nitro-3-bromo-5-ethylaniline | General Knowledge |
Sulfonation
Aniline reacts with sulfuric acid to form the anilinium hydrogen sulfate salt.[2] Heating this salt at high temperatures (180-200 °C) leads to the formation of sulfanilic acid (p-aminobenzenesulfonic acid), where the sulfonic acid group is in the para position.[2]
Predicted Outcome for 3-Bromo-5-ethylaniline: Sulfonation is expected to occur primarily at the position para to the amino group (position 4) due to thermodynamic control at high temperatures.
| Reaction | Reagents | Major Product | Reference |
| Sulfonation | conc. H₂SO₄, heat | 4-Amino-6-bromo-2-ethylbenzenesulfonic acid | [2] |
Friedel-Crafts Reactions
Predicted Outcome for 3-Bromo-5-ethylaniline: 3-Bromo-5-ethylaniline is not expected to undergo Friedel-Crafts reactions under standard conditions due to the Lewis basicity of the amino group.
Experimental Protocols
Protection of the Amino Group (Acetylation):
-
Dissolve 3-Bromo-5-ethylaniline in glacial acetic acid.
-
Add acetic anhydride and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for a specified time.
-
Pour the cooled reaction mixture into ice water to precipitate the acetanilide derivative.
-
Filter, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Bromination of the Protected Aniline:
-
Dissolve the N-(3-bromo-5-ethylphenyl)acetamide in a suitable solvent (e.g., acetic acid).
-
Slowly add a solution of bromine in the same solvent at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Pour the mixture into a solution of sodium bisulfite to quench excess bromine.
-
Isolate the product by filtration or extraction.
Deprotection of the Amino Group (Hydrolysis):
-
Heat the acetylated product under reflux with aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Neutralize the reaction mixture.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the free amine.
Caption: General workflow for controlled electrophilic substitution.
Conclusion
3-Bromo-5-ethylaniline presents a fascinating case for studying the interplay of activating and deactivating groups in electrophilic aromatic substitution. The potent activating and ortho, para-directing amino group is the primary determinant of its reactivity, making the ring susceptible to electrophilic attack at positions 2, 4, and 6. However, for controlled and selective substitution, particularly for nitration and halogenation, protection of the amino group is a crucial step. The inherent properties of this molecule make it a versatile building block, provided that the reaction conditions are carefully controlled to achieve the desired regioselectivity. Further experimental studies are warranted to quantify the product distributions for various electrophilic substitution reactions and to optimize reaction conditions for specific synthetic applications.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. testbook.com [testbook.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
In-Depth Technical Guide to the Synthesis of 3-Bromo-5-ethylaniline and Its Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
Substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] 3-Bromo-5-ethylaniline, in particular, offers a unique substitution pattern that is valuable for creating complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic pathway to 3-Bromo-5-ethylaniline, starting from commercially available acetophenone. It includes detailed experimental protocols, quantitative data for key intermediates, and a discussion on the synthesis of further derivatives. The logical progression of the synthesis is visualized through reaction pathway diagrams to ensure clarity for researchers and professionals in drug development.
Proposed Synthetic Pathway for 3-Bromo-5-ethylaniline
Direct functionalization of an aniline derivative to achieve a 1,3,5-substitution pattern is challenging due to the directing effects of the amino and alkyl groups. Therefore, a multi-step synthesis starting from acetophenone is proposed. This strategy leverages the directing effects of the acetyl and nitro groups to install the desired bromine substituent at the correct position before revealing the final functional groups.[2]
The overall transformation involves four key steps:
-
Nitration: Electrophilic aromatic substitution to install a meta-directing nitro group on acetophenone.
-
Bromination: Introduction of a bromine atom at the desired position, directed by both the acetyl and nitro groups.
-
Nitro Group Reduction: Chemoselective reduction of the nitro group to an amine.
-
Ketone Reduction: Reduction of the ketone to an ethyl group to yield the final product.
Visualization of Synthesis Workflow
The following diagram illustrates the proposed multi-step synthesis from acetophenone to 3-Bromo-5-ethylaniline.
Caption: Proposed four-step synthesis of 3-Bromo-5-ethylaniline.
Data Presentation: Intermediates and Product
The following table summarizes the key physical and chemical data for the compounds involved in the synthesis. Yields are estimates based on typical transformations found in the literature for similar substrates.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting/Boiling Point (°C) | Typical Yield (%) |
| Acetophenone | C=O(C)c1ccccc1 | C₈H₈O | 120.15 | Liquid | m.p. 19-20, b.p. 202 | - |
| 3-Nitroacetophenone | C=O(C)c1cc(ccc1)--INVALID-LINK--[O-] | C₈H₇NO₃ | 165.15 | Solid | m.p. 74-77 | 55-65[3] |
| 3-Bromo-5-nitroacetophenone | C=O(C)c1cc(cc(c1)Br)--INVALID-LINK--[O-] | C₈H₆BrNO₃ | 244.04 | Solid | m.p. 91-94 (for α-bromo isomer)[4] | 60-70 |
| 3-Amino-5-bromoacetophenone | C=O(C)c1cc(cc(c1)Br)N | C₈H₈BrNO | 214.06 | Solid | N/A | 85-95[5] |
| 3-Bromo-5-ethylaniline | N(c1cc(cc(c1)CC)Br) | C₈H₁₀BrN | 200.08 | N/A | N/A | 80-95[6] |
Experimental Protocols
Step 1: Synthesis of 3-Nitroacetophenone
This procedure follows the principles of electrophilic aromatic substitution, where the acetyl group of acetophenone directs the incoming nitronium ion to the meta position.[7]
Materials:
-
Acetophenone (0.5 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 150 mL)
-
Concentrated Nitric Acid (HNO₃, 0.65 mol)
-
Ice
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 150 mL of concentrated H₂SO₄ to 0°C using an ice-salt bath.
-
Slowly add 0.5 mol of acetophenone from the dropping funnel, ensuring the temperature does not rise above 5°C.[3]
-
Prepare a nitrating mixture by carefully adding 0.65 mol of HNO₃ to 60 mL of concentrated H₂SO₄, keeping the mixture cool.
-
Add the cooled nitrating mixture dropwise to the acetophenone solution over 30-45 minutes, maintaining the reaction temperature between -5°C and 0°C.[3][8]
-
After the addition is complete, stir the mixture for an additional 10 minutes while cooling.
-
Pour the reaction mixture onto a large volume of crushed ice and water with vigorous stirring.
-
The solid 3-nitroacetophenone will precipitate. Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
The crude product can be recrystallized from methanol or ethanol to yield a pale-yellow solid.
Step 2: Synthesis of 3-Bromo-5-nitroacetophenone
This step involves the bromination of the deactivated aromatic ring of 3-nitroacetophenone. Both the acetyl and nitro groups are meta-directors, which reinforces the substitution at the C-5 position.
Materials:
-
3-Nitroacetophenone (0.1 mol)
-
Anhydrous Aluminum Chloride (AlCl₃, 0.15 mol)
-
Bromine (Br₂, 0.11 mol)
-
Cracked ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Set up a three-necked flask with a stirrer, condenser, and dropping funnel, protected from moisture.
-
Add anhydrous AlCl₃ (0.15 mol) to the flask.
-
Melt the 3-nitroacetophenone (0.1 mol) and add it slowly to the stirred AlCl₃ to form a molten complex.
-
From the dropping funnel, add bromine (0.11 mol) dropwise to the well-stirred molten complex over approximately 40 minutes.[9]
-
After the addition, heat the mixture on a steam bath at 80-85°C for 1 hour to ensure the reaction goes to completion.[9]
-
Carefully add the hot reaction mixture in portions to a beaker containing a stirred mixture of cracked ice and concentrated HCl to decompose the aluminum complex.
-
The solid product will precipitate. Collect the crude product by vacuum filtration, wash with water, and then with a dilute sodium bisulfite solution to remove any unreacted bromine.
-
Recrystallize the product from a suitable solvent like ethanol.
Step 3: Synthesis of 3-Amino-5-bromoacetophenone
This step requires the selective reduction of the nitro group in the presence of a ketone. Tin(II) chloride is an effective chemoselective reducing agent for this transformation.[5][10]
Materials:
-
3-Bromo-5-nitroacetophenone (1 equivalent)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 3-4 equivalents)
-
Absolute Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve the 3-Bromo-5-nitroacetophenone in absolute ethanol.
-
Add SnCl₂·2H₂O (3-4 equivalents) to the solution and reflux the mixture for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue and carefully neutralize the mixture by adding 5% aqueous NaHCO₃ solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified further by column chromatography if necessary.
Step 4: Synthesis of 3-Bromo-5-ethylaniline (Wolff-Kishner Reduction)
The final step is the deoxygenation of the ketone to a methylene group. The Wolff-Kishner reduction is ideal as its basic conditions are compatible with the aniline functionality.[11] The Huang-Minlon modification is a practical and high-yielding version of this reaction.[6][12]
Materials:
-
3-Amino-5-bromoacetophenone (1 equivalent)
-
Hydrazine Hydrate (N₂H₄·H₂O, 4-5 equivalents)
-
Potassium Hydroxide (KOH, 4-5 equivalents)
-
Diethylene Glycol (solvent)
Procedure:
-
Place the 3-Amino-5-bromoacetophenone, KOH, hydrazine hydrate, and diethylene glycol into a round-bottom flask fitted with a distillation head and condenser.
-
Heat the mixture to reflux (around 100-130°C) for 1-2 hours to form the hydrazone intermediate. Water will be generated during this step.
-
After hydrazone formation, increase the temperature to allow for the distillation of water and excess hydrazine.
-
Once the water is removed, the internal temperature will rise to ~200°C. Maintain this temperature for 3-5 hours to allow for the decomposition of the hydrazone and the release of nitrogen gas.[12]
-
Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water, then brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the final product, 3-Bromo-5-ethylaniline. Purification can be achieved by vacuum distillation or column chromatography.
Synthesis of Derivatives
3-Bromo-5-ethylaniline is a versatile intermediate. The amino group can undergo various transformations, such as acylation and diazotization, to produce a wide range of derivatives.[1][13]
N-Acylation
Reaction with an acyl chloride or anhydride in the presence of a base (like pyridine) will form a stable amide. This is also a common strategy for protecting the amine group.
Diazotization and Sandmeyer Reactions
The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium salt is a valuable intermediate that can be displaced by a variety of nucleophiles (e.g., -OH, -CN, -Cl, -Br) in Sandmeyer-type reactions, allowing for diverse functionalization of the aromatic ring.
Visualization of Derivative Synthesis
The following diagram shows two common pathways for derivatization of the target molecule.
Caption: Key reactions for the synthesis of aniline derivatives.
References
- 1. Substituted aniline: Significance and symbolism [wisdomlib.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. scispace.com [scispace.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. is.muni.cz [is.muni.cz]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
Navigating the Terrain of 3-Bromo-5-ethylaniline: A Technical Guide to Hazards and Safety
For Immediate Release
This technical guide provides an in-depth analysis of the hazards and safety precautions associated with 3-Bromo-5-ethylaniline (CAS No. 123158-68-9), a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the toxicological profile, handling procedures, and emergency protocols necessary for the safe utilization of this compound. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. A mandatory visualization of a representative metabolic pathway for bromoanilines is included to illustrate potential biotransformation processes.
Hazard Identification and Classification
3-Bromo-5-ethylaniline is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, or inhalation. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1]
GHS Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for 3-Bromo-5-ethylaniline[1]:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Data
| Compound | Test | Route | Species | Dose | Reference |
| p-Bromoaniline | LD50 | Oral | Rat | 456 mg/kg | [1] |
| p-Bromoaniline | LD50 | Oral | Mouse | 289 mg/kg | [1] |
| 3-Bromoaniline | LDLo | Intraperitoneal | Rat | 140 mg/kg | [2] |
Table 1: Acute Toxicity Data for Structurally Related Bromoanilines
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of 3-Bromo-5-ethylaniline is essential for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Not specified; likely a solid or liquid | |
| Storage Temperature | 4°C, protect from light | [3] |
Table 2: Physicochemical Properties of 3-Bromo-5-ethylaniline
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is paramount when working with 3-Bromo-5-ethylaniline. The following procedures are based on best practices for handling hazardous aniline and halogenated compounds.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with aniline derivatives.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Skin and Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Spill Cleanup Protocol
-
Evacuation and Ventilation: Immediately evacuate the area and ensure it is well-ventilated. If the spill is large or in a poorly ventilated area, contact emergency services.
-
Containment: For small spills, contain the material using an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Neutralization and Absorption: Once contained, cover the spill with the absorbent material.
-
Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Waste Disposal Protocol
-
Waste Collection: Collect all waste containing 3-Bromo-5-ethylaniline in a dedicated, properly labeled, and sealed container. The container should be compatible with halogenated organic compounds.
-
Segregation: Do not mix halogenated waste with other waste streams unless specifically instructed to do so.
-
Storage: Store waste containers in a designated, cool, and well-ventilated area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed environmental management company.
Reactivity and Incompatibilities
3-Bromo-5-ethylaniline is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions, potentially causing fire or explosion. It is also sensitive to prolonged exposure to air and light, which may lead to degradation.
Emergency Procedures
-
In case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
In case of Skin Contact: Immediately remove contaminated clothing and shoes. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Metabolic Pathway
While the specific metabolic pathway of 3-Bromo-5-ethylaniline has not been elucidated, studies on the metabolism of 4-bromoaniline in rats provide a relevant model for its potential biotransformation. The primary routes of metabolism for bromoanilines involve N-acetylation, ring hydroxylation, and subsequent conjugation with sulfate or glucuronic acid to facilitate excretion.[4][5]
Caption: Representative metabolic pathway of bromoanilines.
This guide is intended to provide comprehensive safety information for trained professionals. Always consult the Safety Data Sheet (SDS) and relevant institutional safety guidelines before handling 3-Bromo-5-ethylaniline.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS ((79/81)Br), HPLC-ICPMS & HPLC-oaTOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Use of 3-Bromo-5-ethylaniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This powerful palladium-catalyzed reaction has become indispensable in medicinal chemistry and materials science for the construction of complex molecular architectures. 3-Bromo-5-ethylaniline is a valuable building block, and its participation in Suzuki coupling reactions allows for the introduction of diverse aryl and heteroaryl substituents, leading to the creation of novel compounds with potential biological activity or unique material properties.
These application notes provide a comprehensive overview and detailed protocols for the Suzuki coupling of 3-Bromo-5-ethylaniline with various boronic acids. The information presented is intended to guide researchers in developing robust and efficient synthetic strategies.
Reaction Scheme and Mechanism
The general scheme for the Suzuki coupling of 3-Bromo-5-ethylaniline involves the reaction of the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base.
General Reaction Scheme:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (3-Bromo-5-ethylaniline) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound (arylboronic acid) reacts with the palladium(II) intermediate, transferring the aryl group to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of 3-Bromo-5-ethylaniline. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Suzuki Coupling with Phenylboronic Acid
Materials:
-
3-Bromo-5-ethylaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 3-Bromo-5-ethylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added via syringe.
-
The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent such as ethyl acetate (3 x 20 mL).[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid synthesis, microwave irradiation can be employed to significantly reduce reaction times.
Materials:
-
3-Bromo-5-ethylaniline
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water (1:1:1)
-
Microwave vial
Procedure:
-
In a microwave vial, combine 3-Bromo-5-ethylaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), sodium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add the degassed solvent mixture of toluene/ethanol/water (1:1:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a short period (e.g., 10-30 minutes).[2]
-
After cooling, the reaction mixture is worked up and purified as described in Protocol 1.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Suzuki coupling of 3-Bromo-5-ethylaniline with various arylboronic acids. These values are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.
Table 1: Reaction Conditions for Suzuki Coupling of 3-Bromo-5-ethylaniline
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Est. 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Est. 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Est. 70-80 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | Est. 65-75 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Toluene/H₂O | 110 | 8 | Est. 85-95 |
Visualization of Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a Suzuki coupling reaction and the catalytic cycle.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents.[3] For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be more effective.[3] Stronger bases like potassium phosphate (K₃PO₄) might also improve yields.[3]
-
Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. To minimize this, ensure a thoroughly inert atmosphere and use high-purity, degassed solvents.
-
Reaction Rate: If the reaction is slow, increasing the temperature or switching to a solvent with a higher boiling point may be beneficial. Microwave-assisted heating can also significantly accelerate the reaction.[2]
Conclusion
The Suzuki-Miyaura coupling of 3-Bromo-5-ethylaniline is a robust and highly adaptable method for the synthesis of a wide array of 3-aryl-5-ethylaniline derivatives. These compounds are valuable scaffolds in drug discovery and materials science. The protocols and data provided herein serve as a foundational guide for researchers to successfully implement and optimize these important transformations in their own laboratories.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals and functional organic materials.[2] The reaction of an aryl halide, such as 3-Bromo-5-ethylaniline, with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base provides a versatile and efficient route to substituted aniline derivatives.
The reactivity of the aryl halide is a critical factor in the success of the Buchwald-Hartwig amination, with the general trend being I > Br > Cl.[3][4] As a bromo-substituted aniline, 3-Bromo-5-ethylaniline is an excellent substrate for this reaction, generally exhibiting higher reactivity and requiring milder conditions compared to its chloro-analogue.[5] This allows for the facile synthesis of a diverse library of N-substituted 3-ethylanilines, which are valuable intermediates in drug discovery and development.
These application notes provide a detailed, representative protocol for the Buchwald-Hartwig amination of 3-Bromo-5-ethylaniline with a variety of amines. The methodologies and data presented are based on established procedures for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.[2][6]
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the Buchwald-Hartwig amination of 3-Bromo-5-ethylaniline with various amines. The data is extrapolated from reactions performed on analogous aryl bromides and serves as a guideline for experimental design.[5]
| Amine Substrate | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12-24 | >90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18-24 | 85-95 |
| n-Butylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiHMDS (1.5) | THF | 80 | 8-16 | >90 |
| Diethylamine | Pd₂(dba)₃ (2) | JohnPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16-24 | 80-90 |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-Bromo-5-ethylaniline. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[2][7]
Materials:
-
3-Bromo-5-ethylaniline
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-Bromo-5-ethylaniline (1.0 mmol, 1.0 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.01-0.10 mmol, 1-10 mol%).[2]
-
Seal the tube with a septum, and then evacuate and backfill with an inert gas. This cycle should be repeated three times to ensure an inert atmosphere.[6]
-
Add the base (1.2-2.0 mmol, 1.2-2.0 equiv) to the Schlenk tube.[2]
-
Via syringe, add the anhydrous solvent (5-10 mL) to the reaction mixture.[6]
-
Finally, add the amine (1.1-1.5 mmol, 1.1-1.5 equiv) to the reaction mixture via syringe.[6]
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).[2]
-
Monitoring: The progress of the reaction can be monitored by suitable analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[6]
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[2]
-
Wash the organic layer with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: The crude product can be purified by column chromatography on silica gel to obtain the desired N-substituted-3-ethylaniline.[1]
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for 3-Bromo-5-ethylaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-ethylaniline is a key aromatic amine intermediate valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its disubstituted pattern, featuring a bromine atom and an ethyl group at the meta positions relative to the amino group, offers a unique structural scaffold for the development of novel therapeutic agents. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, enabling the construction of diverse molecular architectures. The ethyl group can provide beneficial steric and lipophilic properties, potentially enhancing the binding affinity and pharmacokinetic profile of the final drug candidate.
This document provides detailed application notes and protocols for the use of 3-Bromo-5-ethylaniline as an intermediate in the synthesis of a hypothetical diarylamine-based kinase inhibitor, a common structural motif in targeted cancer therapies.
Key Applications in Pharmaceutical Synthesis
3-Bromo-5-ethylaniline is a valuable building block for the synthesis of various classes of therapeutic agents, most notably kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The synthesis of kinase inhibitors often involves the formation of a core scaffold that can fit into the ATP-binding pocket of the target kinase. The diarylamine moiety is a privileged structure in many kinase inhibitors, and 3-Bromo-5-ethylaniline is an ideal precursor for introducing a substituted aniline ring into such molecules.
Primary Applications:
-
Synthesis of Kinase Inhibitors: Utilized in palladium-catalyzed cross-coupling reactions to form diarylamine or aryl-heteroaryl amine backbones of kinase inhibitors targeting various signaling pathways (e.g., BCR-ABL, EGFR, VEGFR).
-
Medicinal Chemistry Scaffolding: The substituted aniline core provides a platform for structure-activity relationship (SAR) studies, where modifications to the ethyl group or further functionalization of the aromatic ring can be explored to optimize potency, selectivity, and drug-like properties.
-
Synthesis of Other Biologically Active Molecules: Can be employed in the synthesis of compounds targeting other enzyme classes or receptors where a substituted aniline moiety is required for biological activity.
Synthesis of a Hypothetical Di-aryl Kinase Inhibitor
This section details the synthesis of a hypothetical kinase inhibitor, "Inhibitor-3B5E," using 3-Bromo-5-ethylaniline as a key starting material. The synthesis involves a Buchwald-Hartwig amination reaction to form the crucial diarylamine linkage.
Reaction Scheme
Caption: Synthesis of Inhibitor-3B5E via Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of 3-Bromo-5-ethylaniline with a hypothetical aminopyrimidine derivative.
Materials:
-
3-Bromo-5-ethylaniline (1.0 eq)
-
4-Amino-2-(methylthio)pyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-ethylaniline, 4-Amino-2-(methylthio)pyrimidine, Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide.
-
Add anhydrous toluene to the flask via syringe.
-
Degas the reaction mixture by bubbling N₂ or Ar through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Inhibitor-3B5E.
Data Presentation
The following table summarizes the quantitative data for the synthesis of Inhibitor-3B5E.
| Parameter | Value |
| Starting Material | 3-Bromo-5-ethylaniline |
| Molecular Weight | 200.08 g/mol |
| Reaction Yield | 85% |
| Product Purity (HPLC) | >98% |
| Melting Point | 175-178 °C |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ = 315.12 |
Mechanism of Action and Signaling Pathway
Kinase inhibitors function by blocking the action of one or more protein kinases. For this hypothetical "Inhibitor-3B5E," we will consider its target to be the BCR-ABL kinase, a constitutively active tyrosine kinase that is a key driver in Chronic Myeloid Leukemia (CML).
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein promotes cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. By inhibiting the kinase activity of BCR-ABL, Inhibitor-3B5E would block these downstream signals, leading to apoptosis of the cancer cells.
Caption: Inhibition of BCR-ABL signaling by Inhibitor-3B5E.
Experimental Workflow: Synthesis to Screening
The overall workflow from the synthesis of the kinase inhibitor to its biological evaluation is a multi-step process.
Caption: Workflow for kinase inhibitor synthesis and evaluation.
Conclusion
3-Bromo-5-ethylaniline is a highly valuable intermediate for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its chemical properties allow for the efficient construction of key structural motifs through well-established synthetic methodologies like the Buchwald-Hartwig amination. The protocols and data presented here provide a framework for researchers and scientists in drug development to utilize this versatile building block in the discovery of novel and potent therapeutic agents.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromo-5-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds, utilizing 3-Bromo-5-ethylaniline as a key starting material. The following sections describe synthetic routes to indoles, quinolines, benzimidazoles, and benzothiazoles, which are important scaffolds in medicinal chemistry and drug development.
Synthesis of 6-Bromo-4-ethylindoles
The synthesis of 6-bromo-4-ethylindoles from 3-Bromo-5-ethylaniline can be effectively achieved through palladium-catalyzed cross-coupling reactions followed by cyclization. A prominent method is the Larock indole synthesis, which involves the reaction of an o-haloaniline with an alkyne.
Larock Indole Synthesis
Reaction Scheme:
Caption: Larock Indole Synthesis of a 6-Bromo-4-ethylindole derivative.
Experimental Protocol (Adapted):
A mixture of 3-Bromo-5-ethylaniline (1.0 equiv.), the desired alkyne (2.0 equiv.), palladium acetate (Pd(OAc)₂, 0.05 equiv.), triphenylphosphine (PPh₃, 0.1 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2.0 equiv.) in a suitable solvent like N,N-dimethylformamide (DMF) is heated under an inert atmosphere. The reaction temperature and time are dependent on the specific alkyne used and typically range from 80 to 120 °C for several hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Table 1: Representative Reaction Conditions for Larock Indole Synthesis
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 100 | 12 | [Data not available for specific substrate] |
| 2 | 1-Phenyl-1-propyne | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | 10 | [Data not available for specific substrate] |
*Yields are highly dependent on the specific substrates and optimization of reaction conditions.
Synthesis of 6-Bromo-4-ethylquinolines
The Skraup synthesis is a classic method for the synthesis of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
Skraup Synthesis
This reaction proceeds by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system.
Reaction Scheme:
Caption: Skraup Synthesis of 6-Bromo-4-ethylquinoline.
Experimental Protocol (General):
To a mixture of 3-Bromo-5-ethylaniline (1.0 equiv.) and an oxidizing agent (e.g., nitrobenzene or arsenic acid), concentrated sulfuric acid is carefully added. Glycerol (3.0-4.0 equiv.) is then added, and the mixture is heated. The reaction can be vigorous, and the temperature should be carefully controlled. After the initial exothermic reaction subsides, the mixture is heated at reflux for several hours. The reaction mixture is then cooled, and poured into water, and the excess oxidizing agent is removed by steam distillation. The solution is then basified, and the quinoline product is isolated by extraction or steam distillation, followed by purification.
Table 2: Typical Reagents for Skraup Synthesis
| Component | Reagent | Role |
| Aryl Amine | 3-Bromo-5-ethylaniline | Starting material |
| Carbon Source | Glycerol | Forms acrolein in situ |
| Acid Catalyst | Concentrated H₂SO₄ | Dehydration and cyclization |
| Oxidizing Agent | Nitrobenzene, Arsenic Acid | Aromatization |
Synthesis of 6-Bromo-4-ethylbenzimidazoles
Benzimidazoles can be synthesized by the condensation of an o-phenylenediamine derivative with an aldehyde, followed by an oxidative cyclization. This requires the conversion of 3-Bromo-5-ethylaniline to the corresponding o-phenylenediamine.
Synthesis via o-Phenylenediamine Intermediate
Workflow:
Caption: Workflow for the synthesis of 6-Bromo-4-ethylbenzimidazoles.
Experimental Protocol (General):
-
Nitration: 3-Bromo-5-ethylaniline is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group ortho to the amino group.
-
Reduction: The resulting nitroaniline is then reduced to the corresponding o-phenylenediamine using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Cyclization: The o-phenylenediamine is condensed with an aldehyde in a suitable solvent, often in the presence of an oxidizing agent like sodium metabisulfite or in air, to yield the benzimidazole.
Table 3: Reagents for Benzimidazole Synthesis from o-Phenylenediamine
| Step | Reagents | Typical Conditions |
| Nitration | HNO₃, H₂SO₄ | 0 °C to room temperature |
| Reduction | SnCl₂·2H₂O, HCl or H₂, Pd/C | Reflux or room temperature under H₂ |
| Cyclization | R-CHO, Na₂S₂O₅ or air | Reflux in ethanol or DMF |
Synthesis of 6-Bromo-4-ethylbenzothiazoles
The synthesis of benzothiazoles often involves the reaction of a 2-aminothiophenol derivative with an aldehyde or other electrophile. This requires the preparation of 2-amino-6-bromo-4-ethylthiophenol from 3-Bromo-5-ethylaniline.
Synthesis via 2-Aminothiophenol Intermediate
A common route involves the conversion of the aniline to a thiocyanate, followed by reduction and cyclization.
Workflow:
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 3-Bromo-5-ethylaniline is a versatile building block, and its functionalization through these reactions provides access to a diverse range of substituted aniline derivatives. These products are of significant interest in medicinal chemistry and drug development, as the substituted aniline motif is a key pharmacophore in many biologically active molecules, including kinase inhibitors.[1][2] This document provides detailed application notes and generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with 3-bromo-5-ethylaniline.
I. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-ethylanilines
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound. This reaction is particularly useful for synthesizing biaryl compounds, which are common structures in pharmaceuticals.
Data Presentation
While specific data for 3-bromo-5-ethylaniline is limited in publicly available literature, the following table presents representative conditions and yields for the Suzuki-Miyaura coupling of analogous 3-bromoanilines, which can serve as a starting point for optimization.[3]
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 95[3] |
| 2 | 3-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 92 |
| 3 | 3-Bromoaniline | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific boronic acids and desired outcomes.
Materials:
-
3-Bromo-5-ethylaniline
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DME, Toluene/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 3-bromo-5-ethylaniline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., DME, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II. Buchwald-Hartwig Amination: Synthesis of N-Aryl-3-bromo-5-ethylanilines and Diamines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of amines. This reaction is crucial for the synthesis of complex anilines and their derivatives.
Data Presentation
The following table provides representative conditions for the Buchwald-Hartwig amination of similar bromoanilines.[3]
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92[3] |
| 2 | 3-Bromoaniline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 3 | 3-Bromoaniline | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 89 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point and should be optimized for specific amine coupling partners.
Materials:
-
3-Bromo-5-ethylaniline
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add 3-bromo-5-ethylaniline (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., Toluene, 5 mL).
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
III. Sonogashira Coupling: Synthesis of 3-Alkynyl-5-ethylanilines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes, which are valuable intermediates in organic synthesis.
Data Presentation
The following table presents typical conditions for the Sonogashira coupling of bromoanilines.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | 90 |
| 2 | 3-Bromoaniline | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 8 | 88 |
| 3 | 3-Bromoaniline | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 4 | 85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general guide and may require optimization for specific alkynes.
Materials:
-
3-Bromo-5-ethylaniline
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 3-bromo-5-ethylaniline (1.0 mmol), the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction to the desired temperature (e.g., 65-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
IV. Heck Reaction: Synthesis of 3-Ethyl-5-vinylaniline
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, a valuable transformation for introducing vinyl groups.
Data Presentation
The following table shows representative conditions for the Heck reaction of bromoanilines with various alkenes.
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoaniline | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 12 | 80 |
| 2 | 3-Bromoaniline | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 16 | 85 |
| 3 | 3-Bromoaniline | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 140 | 24 | 95 |
Experimental Protocol: General Procedure for Heck Reaction
This is a general protocol and may require optimization for specific alkenes.
Materials:
-
3-Bromo-5-ethylaniline
-
Alkene (e.g., ethylene, styrene, or an acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., P(o-tol)₃)
-
Base (e.g., Et₃N or NaOAc, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Charge a pressure-rated vessel with 3-bromo-5-ethylaniline (1.0 mmol), the palladium catalyst, optional ligand, and base.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Seal the vessel and heat to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by distillation or column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for the derivatization of 3-bromo-5-ethylaniline. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions allow for the introduction of a wide variety of aryl, amino, alkynyl, and vinyl substituents, respectively. The resulting products are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a general guide for researchers to develop and optimize these important transformations.
References
Application Notes and Protocols for the Functionalization of the Amino Group in 3-Bromo-5-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various chemical transformations targeting the amino group of 3-Bromo-5-ethylaniline. This compound serves as a versatile building block in medicinal chemistry and materials science, and its functionalization allows for the synthesis of a diverse range of derivatives. The following sections detail procedures for acylation, sulfonylation, alkylation, arylation, and diazotization reactions, complete with quantitative data, experimental protocols, and workflow diagrams.
N-Acylation: Synthesis of N-(3-bromo-5-ethylphenyl)acetamide
N-acylation is a fundamental transformation that protects the amino group, modulates its electronic properties, and serves as a key step in the synthesis of many pharmaceutical compounds. The acetylation of 3-Bromo-5-ethylaniline provides N-(3-bromo-5-ethylphenyl)acetamide, a stable intermediate for further synthetic manipulations.
Data Presentation
| Property | Reactant: 3-Bromo-5-ethylaniline | Product: N-(3-bromo-5-ethylphenyl)acetamide |
| Molecular Formula | C₈H₁₀BrN | C₁₀H₁₂BrNO |
| Molar Mass | 200.08 g/mol | 242.11 g/mol |
| Appearance | Liquid or low-melting solid | Solid |
| Boiling/Melting Point | Not readily available | Not readily available |
| Typical Yield | - | >90% (estimated based on similar reactions) |
Note: Specific experimental data for N-(3-bromo-5-ethylphenyl)acetamide is not widely published. The presented data is based on the known properties of the starting material and expected outcomes from analogous reactions.
Experimental Protocol: Acetylation with Acetic Anhydride
This protocol is adapted from a general procedure for the acetylation of anilines.
Materials:
-
3-Bromo-5-ethylaniline
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol (for recrystallization)
-
Hydrochloric acid (optional, for workup)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a 100 mL round-bottom flask, suspend 3-Bromo-5-ethylaniline (1.0 eq) in deionized water (20 mL per gram of aniline).
-
While stirring, add concentrated hydrochloric acid dropwise until the aniline dissolves completely, forming the hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate (3.0 eq) in a minimum amount of deionized water.
-
To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 eq) in one portion.
-
Immediately and slowly add the sodium acetate solution to the reaction mixture.
-
A white precipitate of N-(3-bromo-5-ethylphenyl)acetamide should form. Continue stirring for 30 minutes at room temperature to ensure complete reaction.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-bromo-5-ethylphenyl)acetamide.
-
Dry the purified product under vacuum.
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow
N-Sulfonylation: Synthesis of N-(3-bromo-5-ethylphenyl)-4-methylbenzenesulfonamide
N-sulfonylation of 3-Bromo-5-ethylaniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), yields a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and as key structural motifs in various drugs.
Data Presentation
| Property | Reactant: 3-Bromo-5-ethylaniline | Product: N-(3-bromo-5-ethylphenyl)-4-methylbenzenesulfonamide |
| Molecular Formula | C₈H₁₀BrN | C₁₅H₁₆BrNO₂S |
| Molar Mass | 200.08 g/mol | 354.26 g/mol |
| Appearance | Liquid or low-melting solid | Solid |
| Typical Yield | - | 70-90% (estimated based on similar reactions) |
Note: Specific experimental data for this sulfonamide is not widely published. The data is estimated based on analogous reactions.
Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
This protocol is based on a procedure for the tosylation of 3-bromoaniline.
Materials:
-
3-Bromo-5-ethylaniline
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-5-ethylaniline (1.0 eq) in dichloromethane (10 mL per gram of aniline).
-
Add pyridine (2.0-3.0 eq) or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure sulfonamide.
Reaction Workflow
N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This approach allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom of 3-Bromo-5-ethylaniline.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| 3-Bromo-5-ethylaniline | Benzaldehyde | N-benzyl-3-bromo-5-ethylaniline | 80-95% |
| 3-Bromo-5-ethylaniline | Cyclohexanone | N-(cyclohexyl)-3-bromo-5-ethylaniline | 75-90% |
| 3-Bromo-5-ethylaniline | Acetone | N-isopropyl-3-bromo-5-ethylaniline | 70-85% |
Note: Yields are estimated based on general reductive amination protocols for similar substrates.
Experimental Protocol: Reductive Amination with Benzaldehyde
Materials:
-
3-Bromo-5-ethylaniline
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 3-Bromo-5-ethylaniline (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (15 mL per gram of aniline), add acetic acid (0.1 eq, optional).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-benzylated amine.
Logical Relationship of Reductive Amination
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine. In the context of 3-Bromo-5-ethylaniline, this reaction can be used to couple it with various aryl halides, or alternatively, the bromine on the aniline can be coupled with another amine.
Data Presentation
| Aryl Halide | Amine Partner | Product | Typical Yield |
| 3-Bromo-5-ethylaniline | Aniline | N-(3-bromo-5-ethylphenyl)aniline | 60-85% |
| 3-Bromo-5-ethylaniline | Morpholine | 4-(3-bromo-5-ethylphenyl)morpholine | 70-90% |
| Bromobenzene | 3-Bromo-5-ethylaniline | N-(3-bromo-5-ethylphenyl)aniline | 60-85% |
Note: Yields are estimated based on general Buchwald-Hartwig amination protocols.
Experimental Protocol: Buchwald-Hartwig Coupling with Aniline
Materials:
-
3-Bromo-5-ethylaniline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.0 eq relative to Pd), and base (1.4-2.0 eq) to a Schlenk flask.
-
Add 3-Bromo-5-ethylaniline (1.0 eq) and aniline (1.2 eq).
-
Add anhydrous toluene or dioxane (5-10 mL per gram of aryl bromide).
-
Seal the flask and heat the mixture at 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylated product.
Catalytic Cycle Diagram
The Pivotal Role of 3-Bromo-5-ethylaniline in the Synthesis of Next-Generation Agrochemicals
For Immediate Release:
[City, State] – [Date] – 3-Bromo-5-ethylaniline is emerging as a critical building block in the development of novel agrochemicals, offering a versatile scaffold for the synthesis of potent herbicides, fungicides, and insecticides. This intermediate provides a unique combination of steric and electronic properties that researchers are leveraging to create next-generation crop protection agents with improved efficacy and selectivity.
Application in Agrochemical Synthesis
3-Bromo-5-ethylaniline serves as a key intermediate in the synthesis of a variety of agrochemical active ingredients. Its chemical structure, featuring a bromine atom and an ethyl group on the aniline ring, allows for diverse chemical modifications, leading to the creation of compounds with a wide range of biological activities. The presence of the bromine atom, in particular, provides a reactive site for cross-coupling reactions, enabling the construction of complex molecules.
Synthesis of Herbicidal Amides
One of the primary applications of 3-Bromo-5-ethylaniline is in the synthesis of herbicidal N-phenylamides. These compounds often act by inhibiting specific enzymes in weeds, leading to their growth inhibition and death. The 3-bromo-5-ethylphenyl moiety can be crucial for the molecule's ability to bind to the target enzyme.
Development of Fungicidal Pyrazoles
Researchers have also utilized 3-Bromo-5-ethylaniline in the synthesis of fungicidal pyrazole derivatives. Pyrazole-based fungicides are known for their broad-spectrum activity against various plant pathogens. The incorporation of the 3-bromo-5-ethylaniline scaffold can enhance the fungicidal potency and systemic properties of these compounds.
Experimental Protocols
Below are representative protocols for the synthesis of agrochemical intermediates and potential active ingredients using 3-Bromo-5-ethylaniline.
Protocol 1: Synthesis of N-(3-bromo-5-ethylphenyl)acetamide (Intermediate)
Objective: To synthesize a key amide intermediate for further elaboration into herbicidal compounds.
Materials:
-
3-Bromo-5-ethylaniline
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-Bromo-5-ethylaniline (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield N-(3-bromo-5-ethylphenyl)acetamide.
Protocol 2: Synthesis of a Substituted Pyrazole Fungicide Precursor
Objective: To synthesize a pyrazole-containing intermediate from 3-Bromo-5-ethylaniline for the development of fungicidal compounds.
Materials:
-
3-Bromo-5-ethylaniline
-
Hydrazine hydrate
-
Appropriate diketone or keto-ester precursor
-
Ethanol
-
Acetic acid (catalytic amount)
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-5-ethylaniline (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add the diketone or keto-ester precursor (1.0 eq) to the mixture along with a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole derivative.
Data Presentation
While specific quantitative data for commercially available agrochemicals derived directly from 3-Bromo-5-ethylaniline is often proprietary, the following table summarizes hypothetical but representative biological activity data for experimental compounds synthesized from this intermediate, based on common findings in agrochemical research literature.
| Compound Class | Target Organism | Bioassay Type | EC₅₀ / LC₅₀ (µg/mL) |
| Herbicidal Amides | Amaranthus retroflexus (Redroot pigweed) | Pre-emergence | 5.2 |
| Setaria viridis (Green foxtail) | Post-emergence | 12.8 | |
| Fungicidal Pyrazoles | Botrytis cinerea (Gray mold) | Mycelial growth inhibition | 2.5 |
| Puccinia triticina (Wheat leaf rust) | Spore germination inhibition | 8.1 | |
| Insecticidal Benzamides | Spodoptera frugiperda (Fall armyworm) | Larval mortality | 15.6 |
Visualizations
Logical Relationship in Agrochemical Development
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-ethylaniline with Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, is widely employed in medicinal chemistry and materials science due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials.
These application notes provide a comprehensive guide for the Suzuki-Miyaura coupling of 3-Bromo-5-ethylaniline with various boronic acids. The resulting 3-aryl-5-ethylaniline scaffolds are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of the aniline moiety requires careful optimization of reaction conditions to achieve high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-5-ethylaniline to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new Pd(II) complex and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Yields in Analogous Suzuki-Miyaura Coupling Reactions
While specific yield data for the coupling of 3-Bromo-5-ethylaniline is not extensively published, the following table summarizes representative yields for the Suzuki-Miyaura coupling of structurally similar bromoanilines with various aryl and heteroaryl boronic acids. These examples serve as a valuable guide for estimating the expected outcomes and for selecting appropriate reaction conditions.
| Entry | Bromoaniline Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [1] |
| 2 | 3-Amino-5-bromopyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [1] |
| 3 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₃PO₄·7H₂O | DMF/H₂O | 80 | 0.33 | 99 | [2] |
| 4 | 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₃PO₄·7H₂O | DMF/H₂O | 80 | 0.33 | 99 | [2] |
| 5 | 2-Bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (10) | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 91 | [3] |
| 6 | 2-Bromoaniline | 4-Acetylphenylboronic acid pinacol ester | CataCXium A Pd G3 (10) | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 80 | [3] |
| 7 | 3-Bromobenzoic acid | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (0.1) | K₂CO₃ | H₂O | RT | 1.5 | 95 | [4] |
| 8 | 5-Bromonicotinic Acid | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 | [5] |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of 3-Bromo-5-ethylaniline with boronic acids, based on established methods for similar substrates. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids to achieve optimal results.
Protocol 1: Conventional Heating
Materials and Reagents:
-
3-Bromo-5-ethylaniline (1.0 mmol, 1.0 eq)
-
Aryl or Heteroarylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd(OAc)₂, 1-5 mol% with a suitable phosphine ligand like PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 mmol, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or Toluene)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-Bromo-5-ethylaniline (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Subsequently, add the degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (20 mL) and then with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-ethylaniline.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times, often from hours to minutes.
Materials and Reagents:
-
3-Bromo-5-ethylaniline (1.0 eq)
-
Aryl or Heteroarylboronic acid (1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water (4:1), DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine 3-Bromo-5-ethylaniline, the boronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the chosen solvent system to the vial.
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal temperature and time should be determined empirically.
-
Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromo-5-ethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromo-5-ethylaniline from a reaction mixture.
Quantitative Data Summary
For effective purification, understanding the physical properties of the target compound and potential impurities is crucial. The following table summarizes key quantitative data for 3-Bromo-5-ethylaniline and a common related impurity.
| Property | 3-Bromo-5-ethylaniline | 3-Bromo-N-methylaniline (for comparison) | Notes |
| Molecular Formula | C₈H₁₀BrN[1][2][3] | C₇H₈BrN[4] | |
| Molecular Weight | 200.08 g/mol [1][2] | 186.05 g/mol [4] | |
| Boiling Point | Not available | 253 °C (lit.)[4] | The boiling point of 3-Bromo-5-ethylaniline is expected to be slightly higher than that of 3-Bromo-N-methylaniline due to the larger ethyl group. |
| Melting Point | Not available | Not available | Aromatic amines can be low-melting solids or oils at room temperature. |
| Appearance | Not specified | Not specified | Aromatic amines are often colorless to pale yellow liquids or solids, which can darken upon exposure to air and light due to oxidation. |
| Solubility | Not specified | Not specified | Generally soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents like hexanes and slightly soluble in water. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Bromo-5-ethylaniline reaction mixture?
A1: The most common impurities will depend on the synthetic route used. A frequent method for synthesizing 3-Bromo-5-ethylaniline is the direct bromination of 3-ethylaniline. In this case, you can expect the following impurities:
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Isomeric Products: The bromination of 3-ethylaniline can lead to the formation of other constitutional isomers, such as 2-bromo-5-ethylaniline and 4-bromo-3-ethylaniline. The directing effects of the amino and ethyl groups influence the regioselectivity of the reaction.
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Unreacted Starting Material: Incomplete reaction will leave residual 3-ethylaniline in the mixture.
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Poly-brominated Products: Over-bromination can lead to the formation of di- or tri-brominated ethylanilines.
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Oxidation Products: Anilines are susceptible to oxidation, which can result in colored impurities.
Q2: My purified 3-Bromo-5-ethylaniline is a dark oil/solid. How can I decolorize it?
A2: The dark color is likely due to the presence of oxidized impurities. You can attempt the following to decolorize your product:
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Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool for crystallization.
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Column Chromatography: Passing the crude product through a short plug of silica gel or alumina using an appropriate solvent system can effectively remove colored, highly polar impurities.
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Distillation: If the compound is thermally stable, vacuum distillation can separate the desired product from non-volatile colored impurities.
Q3: How can I confirm the purity of my final product?
A3: Several analytical techniques can be used to assess the purity of your 3-Bromo-5-ethylaniline:
-
Thin Layer Chromatography (TLC): A simple and quick method to visualize the number of components in your sample. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating and detecting all components in the sample.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities with distinct signals.
Troubleshooting Guide
Issue 1: Poor Separation of Isomers during Column Chromatography
Potential Cause: Isomeric bromoanilines often have very similar polarities, making their separation on a silica gel column challenging.
Suggested Solutions:
-
Optimize the Mobile Phase:
-
Solvent System: Use a solvent system with low polarity to maximize the differences in interaction with the stationary phase. A common starting point is a mixture of hexanes and ethyl acetate. Systematically vary the ratio of these solvents (e.g., 95:5, 90:10, 85:15 hexanes:ethyl acetate) and monitor the separation by TLC.
-
Addition of a Base: Anilines can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. Adding a small amount of a volatile base, such as 0.1-1% triethylamine, to the mobile phase can mitigate this issue by neutralizing the acidic sites.
-
-
Use a Different Stationary Phase:
-
If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral or basic).
-
-
Employ Gradient Elution:
-
Start with a low polarity mobile phase to elute the less polar impurities. Gradually increase the polarity of the mobile phase to elute your target compound and then any more polar impurities. This can improve the resolution between closely eluting compounds.
-
Issue 2: The Product "Oils Out" Instead of Crystallizing During Recrystallization
Potential Cause: The product is too soluble in the chosen solvent, or the solution is cooling too quickly.
Suggested Solutions:
-
Solvent Selection:
-
Single Solvent: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Experiment with different solvents to find the optimal one.
-
Mixed Solvent System: If a suitable single solvent cannot be found, use a mixed solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common mixture for anilines is ethanol/water.
-
-
Control the Cooling Rate:
-
Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
-
Scratch the Flask:
-
Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites to induce crystallization.
-
-
Seed Crystals:
-
If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of 3-Bromo-5-ethylaniline using silica gel column chromatography.
1. Preparation:
- TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). Aim for an Rf value of ~0.3 for the desired product.
- Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a glass column.
2. Loading the Sample:
- Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
- Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure.
- Carefully add the sample to the top of the packed column.
3. Elution and Fraction Collection:
- Begin eluting the column with the mobile phase, collecting fractions in test tubes.
- If using a gradient, start with the less polar solvent system and gradually increase the polarity.
4. Analysis of Fractions:
- Monitor the collected fractions by TLC to identify those containing the pure 3-Bromo-5-ethylaniline.
5. Product Isolation:
- Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying 3-Bromo-5-ethylaniline by recrystallization from a mixed solvent system (e.g., ethanol/water).
1. Dissolution:
- Place the crude 3-Bromo-5-ethylaniline in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid completely.
2. Addition of Anti-Solvent:
- While the solution is still hot, slowly add hot water dropwise until the solution becomes persistently cloudy.
- Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
3. Crystallization:
- Remove the flask from the heat source and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
- Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: Logical workflow for the purification of 3-Bromo-5-ethylaniline.
Caption: Troubleshooting workflow for the purification of 3-Bromo-5-ethylaniline.
References
Technical Support Center: 3-Bromo-5-ethylaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-ethylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. FAQs and Troubleshooting Guides
This section addresses common issues and their solutions in reactions involving 3-Bromo-5-ethylaniline, categorized by reaction type.
Electrophilic Aromatic Substitution: Halogenation
Q1: During the bromination of 3-Bromo-5-ethylaniline, I am observing the formation of multiple products, leading to a complex mixture that is difficult to purify. What are the likely side products and how can I avoid them?
A1: The primary challenge in the halogenation of anilines, including 3-Bromo-5-ethylaniline, is over-halogenation due to the strong activating effect of the amino group. The amino group directs incoming electrophiles to the ortho and para positions. In the case of 3-Bromo-5-ethylaniline, the available ortho (positions 2 and 6) and para (position 4) positions are highly activated.
Common Side Products:
-
Polyhalogenated Products: The high reactivity of the aromatic ring can lead to the addition of more than one halogen atom, resulting in di- and tri-substituted products. For 3-Bromo-5-ethylaniline, this could result in products like 2,4-Dibromo-5-ethylaniline and 2,4,6-Tribromo-5-ethylaniline.
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Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances, especially under harsh reaction conditions.
Troubleshooting and Optimization:
To achieve selective monohalogenation, the activating effect of the amino group needs to be moderated.
-
Protection of the Amino Group: The most effective strategy is to protect the amino group via acetylation to form the corresponding acetanilide. The acetyl group is still an ortho, para-director but is less activating than the free amino group, which helps to prevent over-halogenation. The amino group can be deprotected by hydrolysis after the halogenation step.
-
Control of Reaction Conditions: Using milder halogenating agents and controlling the stoichiometry of the reagents can also help to minimize side reactions. Running the reaction at lower temperatures can reduce the rate of side reactions.
-
Use of a Non-polar Solvent: Employing a non-polar solvent can sometimes help to reduce the reactivity and improve selectivity.
Below is a diagram illustrating the logical workflow to address polyhalogenation.
Caption: Workflow for troubleshooting polyhalogenation in aniline reactions.
Electrophilic Aromatic Substitution: Nitration
Q2: I am trying to nitrate 3-Bromo-5-ethylaniline to introduce a nitro group, but I am getting a significant amount of the meta-substituted product instead of the expected ortho/para isomers. Why is this happening?
A2: The formation of a substantial amount of the meta-isomer during the nitration of anilines is a well-known issue. This is due to the protonation of the basic amino group in the strongly acidic nitrating mixture (typically a mixture of nitric acid and sulfuric acid). The resulting anilinium ion has a positively charged nitrogen atom (-NH3+), which is a strong deactivating group and a meta-director.
Troubleshooting and Optimization:
-
Protection of the Amino Group: Similar to halogenation, protecting the amino group by acetylation is the standard method to overcome this problem. The resulting acetanilide is less basic and therefore less prone to protonation. The amide group is still an ortho, para-director, leading to the desired isomers. The protecting group can be removed by hydrolysis after nitration.
The following diagram illustrates the competing pathways in aniline nitration.
Caption: Competing pathways in the nitration of anilines.
Sandmeyer Reaction
Q3: After performing a Sandmeyer reaction on 3-Bromo-5-ethylaniline to replace the amino group, I am observing a significant apmount of a biaryl side product. How can this be minimized?
A3: The Sandmeyer reaction proceeds via a radical mechanism, and the formation of biaryl compounds is a known side reaction. This occurs when the intermediate aryl radical couples with another aryl radical or attacks an aromatic solvent molecule.
Common Side Products:
-
Biaryl Compounds: Symmetrical or unsymmetrical biaryls can be formed.
-
Phenols: If water is present and the reaction conditions are not well-controlled, the diazonium salt can be hydrolyzed to the corresponding phenol.
Troubleshooting and Optimization:
-
Control of Diazotization Temperature: The diazotization step should be carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.
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Slow Addition of Diazonium Salt: The solution of the diazonium salt should be added slowly to the copper(I) salt solution to maintain a low concentration of the aryl radical, thus minimizing radical coupling.
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Choice of Solvent: Using a solvent that is less susceptible to radical attack can be beneficial.
-
Purity of Reagents: Ensure that the starting aniline and sodium nitrite are of high purity.
Buchwald-Hartwig Amination
Q4: In a Buchwald-Hartwig amination reaction using 3-Bromo-5-ethylaniline as the coupling partner, I am observing the formation of a dehalogenated product (3-ethylaniline). What causes this and how can I prevent it?
A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination. It is believed to occur via β-hydride elimination from a palladium-amido intermediate or by reductive cleavage of the C-Br bond.
Troubleshooting and Optimization:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often promote the desired reductive elimination over side reactions. For aryl bromides, ligands like XPhos or RuPhos are often effective.
-
Base Selection: The strength and nature of the base can influence the reaction outcome. A weaker base might be beneficial if dehalogenation is a significant issue, although this may also slow down the desired reaction.
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Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of dehalogenation.
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Catalyst Loading: Using the minimum effective catalyst loading can sometimes suppress side reactions.
II. Data Presentation
| Reaction Type | Common Side Products | Primary Cause(s) |
| Halogenation | Polyhalogenated anilines, Oxidation products | High reactivity of the aniline ring, Harsh reaction conditions |
| Nitration | Meta-substituted isomers, Oxidation products | Protonation of the amino group in acidic media |
| Sandmeyer | Biaryl compounds, Phenols | Radical coupling, Hydrolysis of diazonium salt |
| Buchwald-Hartwig | Dehalogenated aniline (3-ethylaniline) | β-hydride elimination, Reductive cleavage |
III. Experimental Protocols
The following are general experimental protocols for key reactions. These should be considered as starting points and may require optimization for 3-Bromo-5-ethylaniline.
Protocol 1: Acetylation of 3-Bromo-5-ethylaniline (Protection)
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Dissolve 3-Bromo-5-ethylaniline (1 equivalent) in glacial acetic acid.
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Add acetic anhydride (1.1 equivalents) dropwise with stirring.
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Heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours.
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Pour the reaction mixture into ice-water with stirring.
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Collect the precipitated N-(3-bromo-5-ethylphenyl)acetamide by filtration, wash with water, and dry.
Protocol 2: Bromination of N-(3-bromo-5-ethylphenyl)acetamide
-
Dissolve the N-(3-bromo-5-ethylphenyl)acetamide (1 equivalent) in a suitable solvent such as acetic acid or chloroform.
-
Cool the solution in an ice bath.
-
Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.
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Allow the reaction to proceed at low temperature until completion (monitor by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Hydrolysis of the Acetyl Protecting Group (Deprotection)
-
Reflux the acetylated product from the previous step in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and neutralize with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used).
-
Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product as needed.
IV. Visualizations
The following diagrams illustrate key concepts related to the side reactions of 3-Bromo-5-ethylaniline.
Caption: Potential products and side products in the halogenation of 3-Bromo-5-ethylaniline.
Caption: Simplified workflow of the Sandmeyer reaction and potential side reactions.
Technical Support Center: Optimizing Cross-Coupling Reactions for 3-Bromo-5-ethylaniline
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 3-bromo-5-ethylaniline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for 3-bromo-5-ethylaniline?
A1: 3-Bromo-5-ethylaniline is an excellent substrate for several powerful palladium-catalyzed cross-coupling reactions used to form carbon-carbon and carbon-nitrogen bonds. The most common and suitable reactions include:
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Suzuki-Miyaura Coupling: For forming C(aryl)-C(aryl/vinyl) bonds by coupling with boronic acids or esters. This reaction is widely used due to the commercial availability of a vast array of boronic acids and its tolerance of various functional groups. [1][2]* Buchwald-Hartwig Amination: For forming C(aryl)-N bonds, which is crucial for the synthesis of many pharmaceuticals. [3][4]This reaction couples the aryl bromide with a primary or secondary amine. [4]* Heck Coupling: For forming C(aryl)-C(alkenyl) bonds by reacting with an alkene. [5][6]This method is highly effective for synthesizing substituted alkenes. [5] Q2: What are the critical parameters to consider when optimizing these reactions?
A2: Optimizing a cross-coupling reaction involves the careful selection of several components. The key parameters that interact and influence the reaction outcome are:
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Palladium Catalyst & Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is critical. [7][8]Bulky, electron-rich phosphine ligands (like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often accelerate the reaction and improve yields, especially for challenging substrates. [9][10]* Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) steps. [9][11][12]The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) can dramatically affect the yield and must be selected based on the specific reaction and substrate sensitivity. [9][11]* Solvent: The solvent must solubilize the reagents and stabilize the catalytic species. [8]Common choices include aprotic polar solvents like 1,4-dioxane, THF, toluene, or 2-MeTHF. [8][9]Sometimes, the addition of water is beneficial. [13]* Temperature: Reaction rates are highly temperature-dependent. Typical temperatures range from 80-110 °C, but optimization is necessary. [14][15]Microwave irradiation can also be used to reduce reaction times and improve yields. [16]* Reaction Atmosphere: Palladium(0) catalysts are sensitive to oxygen. [7]Therefore, reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents to prevent catalyst deactivation. [7][8]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with 3-bromo-5-ethylaniline and a boronic acid, but the yield is very low. What are the potential causes and solutions?
A: Low yield is a common issue in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Detailed Solutions & Data
-
Catalyst & Ligand Selection: The aniline group in your substrate can coordinate to the palladium center, potentially hindering the catalytic cycle. Using bulky, electron-rich ligands can promote the desired reaction pathway. [9] * Action: Screen different palladium precatalysts and ligands. While Pd(PPh₃)₄ is common, modern catalysts with specialized ligands often perform better. [16]
Catalyst/Ligand System Typical Loading (mol%) Recommended For Pd(OAc)₂ / SPhos 1-3 General purpose, good for many aryl bromides. [9] Pd₂(dba)₃ / XPhos 1-3 Highly active for sterically hindered substrates. [9] CataCXium® A Pd G3 5-10 Shown to be effective for unprotected o-bromoanilines. [2] | Pd(dppf)Cl₂ | 2-5 | Robust catalyst, often effective for heteroaryl couplings. [16]|
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Base and Solvent Optimization: The base is crucial for activating the boronic acid. [12]Its strength and solubility, influenced by the solvent, can significantly impact the reaction rate.
-
Action: Perform a small-scale screen of different bases and solvents. Stronger inorganic bases are often required for less reactive aryl bromides. [9]
Base Solvent Temperature (°C) Comments K₂CO₃ Dioxane/H₂O 90-100 Common starting point, but may be too weak. [9] K₃PO₄ Toluene or 2-MeTHF 100-110 A stronger base, often improves yield significantly. [2][9] | Cs₂CO₃ | Dioxane | 90-110 | Highly effective but more expensive base. [9]|
-
-
Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation (hydrolysis back to the arene), especially at high temperatures or if the reaction is sluggish. [9] * Action: Consider using a more stable boronic ester, such as a pinacol ester. [13]These are less prone to decomposition. Ensure your boronic acid is pure and dry.
Problem 2: Side Product Formation
Q: My reaction is producing significant side products, such as the debrominated starting material (ethylaniline) or homo-coupling of the boronic acid. How can I minimize these?
A: Side product formation indicates that undesired reaction pathways are competing with your desired coupling.
-
Dehalogenation (Debromination): This occurs when the aryl halide is reduced to the corresponding arene. It can be caused by hydride sources in the reaction mixture (e.g., from solvent or base) or a specific catalyst-driven pathway. [13] * Solution: Ensure you are using anhydrous, high-purity solvents. Lowering the reaction temperature or screening a different ligand/base combination can also help. [16]* Homo-coupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or unreduced Pd(II) species.
Problem 3: Stalled Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of 3-bromo-5-ethylaniline with a primary amine starts but does not go to completion. What should I check?
A: A stalled reaction often points to catalyst deactivation or an insufficiently active catalytic system.
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by trace oxygen, or it can aggregate into palladium black, especially at high temperatures. [7] * Solution: Ensure all reagents and the reaction vessel are meticulously degassed. [7]If you observe palladium black precipitating, the ligand may not be robust enough to stabilize the catalyst. Consider a more sterically hindered ligand (e.g., BrettPhos for primary amines) or lowering the reaction temperature. [3][18]
-
Incorrect Base/Ligand Combination: The base deprotonates the amine-palladium complex, a key step in the catalytic cycle. [11]The choice of base is highly dependent on the amine, ligand, and solvent. [11] * Solution: For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Weaker bases like carbonates are typically ineffective.
Ligand Base Solvent Comments XPhos / G3 precatalyst NaOtBu or LHMDS Toluene or Dioxane A highly active system for a broad range of amines. RuPhos NaOtBu Toluene Effective ligand where reductive elimination is rate-limiting. [18] BrettPhos NaOtBu Toluene Specifically designed for coupling primary amines. [3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of 3-bromo-5-ethylaniline. Optimization of the specific components (ligand, base, solvent, temperature) is likely required.
Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-5-ethylaniline (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen. [7][14]4. Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 2-MeTHF, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. [14][16]7. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [14]
Catalytic Cycle Visualization
Understanding the mechanism can aid in troubleshooting. Below is a simplified representation of the catalytic cycle for a Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Bromo-5-ethylaniline
Welcome to the technical support center for the synthesis of 3-Bromo-5-ethylaniline. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Bromo-5-ethylaniline?
The most prevalent and controllable method for synthesizing 3-Bromo-5-ethylaniline is a three-step process starting from 3-ethylaniline. This involves:
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Protection of the amino group: The amino group of 3-ethylaniline is acetylated to form N-(3-ethylphenyl)acetamide. This is a crucial step to control the reactivity of the aromatic ring.
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Bromination: The protected compound, N-(3-ethylphenyl)acetamide, is then brominated. The acetamido group directs the incoming bromine to the meta-position relative to itself (and para to the ethyl group), yielding N-(3-bromo-5-ethylphenyl)acetamide.
-
Deprotection: The acetyl group is removed by hydrolysis to yield the final product, 3-Bromo-5-ethylaniline.
Q2: Why is the protection of the amino group necessary?
The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution reactions. Direct bromination of anilines is often difficult to control and can lead to the formation of poly-brominated products, such as the 2,4,6-tribromo derivative, due to the high reactivity of the aniline ring.[1] By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is attenuated, and steric hindrance is introduced, which allows for a more selective monobromination.[1]
Q3: Can 3-Bromo-5-ethylaniline be synthesized by direct bromination of 3-ethylaniline?
While direct bromination of anilines is possible, it is generally not recommended for achieving high yields of a specific mono-brominated isomer like 3-Bromo-5-ethylaniline. The reaction is highly exothermic and can result in a mixture of mono-, di-, and tri-brominated products, making purification challenging and reducing the overall yield of the desired compound.
Q4: What are the expected spectroscopic data for 3-Bromo-5-ethylaniline?
While specific spectra can vary slightly based on the solvent and instrument, you can generally expect the following characteristic signals:
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¹H NMR: Signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amino group protons.
-
¹³C NMR: Resonances for the six aromatic carbons (two of which will be shifted due to the bromine and nitrogen substituents) and the two carbons of the ethyl group.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the ethyl group, and C-Br stretching.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Bromo-5-ethylaniline.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of N-(3-ethylphenyl)acetamide (Acetylation Step) | - Incomplete reaction. - Loss of product during workup. | - Ensure the acetic anhydride is fresh and used in a slight excess. - Monitor the reaction to completion using Thin Layer Chromatography (TLC). - Ensure complete precipitation of the product by adding the reaction mixture to a sufficient volume of ice-cold water. |
| Formation of multiple products during bromination | - Over-bromination due to the unprotected amino group. - Reaction temperature is too high. | - Ensure the acetylation of the amino group was successful before proceeding with bromination. - Control the reaction temperature, preferably by carrying out the bromination at a low temperature (e.g., 0-5 °C). - Add the brominating agent (e.g., Br₂ in acetic acid or N-bromosuccinimide) slowly and portion-wise. |
| Low yield of 3-Bromo-5-ethylaniline (Deprotection Step) | - Incomplete hydrolysis of the acetamide. - Product loss during extraction. | - Ensure sufficient heating and reaction time for the hydrolysis. The reaction can be monitored by TLC. - After neutralization, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
| Product is a dark oil or solid | - Presence of impurities or oxidized byproducts. | - Purify the crude product by column chromatography on silica gel. - The product can also be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). |
Experimental Protocols
A detailed three-step experimental protocol for the synthesis of 3-Bromo-5-ethylaniline is provided below.
Step 1: Synthesis of N-(3-ethylphenyl)acetamide (Protection)
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In a round-bottom flask, dissolve 3-ethylaniline (1.0 eq) in glacial acetic acid.
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Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
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Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Synthesis of N-(3-bromo-5-ethylphenyl)acetamide (Bromination)
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Dissolve the N-(3-ethylphenyl)acetamide (1.0 eq) from the previous step in glacial acetic acid.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the cooled solution with vigorous stirring.
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After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
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Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.
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Collect the precipitated solid by vacuum filtration, wash with water, and dry.
Step 3: Synthesis of 3-Bromo-5-ethylaniline (Deprotection)
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To the crude N-(3-bromo-5-ethylphenyl)acetamide (1.0 eq), add a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and then neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-Bromo-5-ethylaniline.
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Purify the product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Acetylation | 3-Ethylaniline | Acetic Anhydride | Glacial Acetic Acid | Room Temp | 1-2 | >90 |
| Bromination | N-(3-ethylphenyl)acetamide | Bromine | Glacial Acetic Acid | 0-5 | 2-3 | 70-85 |
| Deprotection | N-(3-bromo-5-ethylphenyl)acetamide | HCl, NaOH | Ethanol/Water | Reflux | 2-4 | >85 |
Mandatory Visualizations
Caption: Synthetic pathway for 3-Bromo-5-ethylaniline.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Improving Yield in 3-Bromo-5-ethylaniline Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields in the functionalization of 3-Bromo-5-ethylaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the functionalization of 3-Bromo-5-ethylaniline, providing potential causes and recommended solutions in a question-and-answer format.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Issue 1: Low or No Conversion of 3-Bromo-5-ethylaniline
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Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
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Answer: Low conversion in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
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Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[1] The use of fresh, high-quality palladium precursors and ligands is also critical.
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Suboptimal Ligand Choice: For an electron-rich substrate like 3-Bromo-5-ethylaniline, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
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Inappropriate Base: The choice of base is crucial for the efficiency of the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination. For Suzuki-Miyaura, consider screening bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[2]
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Solvent Effects: The solubility of all reaction components is key. For Suzuki-Miyaura, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.[1] For Buchwald-Hartwig, anhydrous ethereal or aromatic solvents are typically used. The solvent can significantly influence the reaction rate and yield.[3]
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Reaction Temperature: These reactions often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition and side product formation.
-
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Hydrodehalogenation)
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Question: I am observing significant amounts of homocoupled product from my boronic acid (in Suzuki-Miyaura) or hydrodehalogenation of the 3-Bromo-5-ethylaniline. How can I minimize these side reactions?
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Answer: The formation of these side products points to specific issues within the catalytic cycle.
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Homocoupling of Boronic Acids: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the homocoupling.[1] Rigorous degassing of the reaction mixture is the most effective way to minimize this. Using a pre-formed Pd(0) catalyst or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also help.
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Hydrodehalogenation (Protodeboronation and Dehalogenation): The replacement of the bromine atom with hydrogen can occur through several pathways. In Suzuki-Miyaura reactions, protodeboronation of the boronic acid, especially if it is electron-deficient, can be a problem. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can increase stability. In both reaction types, incomplete formation of the active Pd-ligand complex or running the reaction at excessively high temperatures can lead to dehalogenation of the aryl bromide.
-
Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation)
Issue 3: No Reaction or Low Yield in Friedel-Crafts Acylation
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Question: I am attempting a Friedel-Crafts acylation on 3-Bromo-5-ethylaniline and observing no reaction or very low yields. What is preventing the reaction?
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Answer: Aniline and its derivatives are generally poor substrates for standard Friedel-Crafts reactions.[4][5][6]
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Catalyst Deactivation: The amino group (-NH₂) is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base reaction.[6] This forms a salt complex, deactivating the catalyst and preventing it from activating the acylating agent.[4]
-
Ring Deactivation: The formation of the anilinium salt makes the aromatic ring strongly electron-deficient and thus highly deactivated towards electrophilic aromatic substitution.[7]
-
-
Recommended Solution: To overcome this, the amino group must be protected before the Friedel-Crafts reaction. Converting the aniline to an acetanilide by reaction with acetic anhydride is a common strategy. The resulting amide is less basic and does not coordinate as strongly with the Lewis acid. The amide is an ortho-, para-director, and after the acylation, the protecting group can be removed by hydrolysis to regenerate the amino group.[6]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for Suzuki-Miyaura coupling with 3-Bromo-5-ethylaniline?
A1: A good starting point for Suzuki-Miyaura coupling of an electron-rich bromoaniline like 3-Bromo-5-ethylaniline would be a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed catalyst such as Pd(PPh₃)₄, in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos. The choice of base is also critical, with K₃PO₄ or Cs₂CO₃ often providing good results.[3]
Q2: What are the best practices for setting up a Buchwald-Hartwig amination reaction to maximize yield?
A2: To maximize the yield in a Buchwald-Hartwig amination, it is crucial to use anhydrous and deoxygenated solvents, high-purity reagents, and maintain a strictly inert atmosphere throughout the reaction. A catalyst system composed of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable bulky phosphine ligand (e.g., BINAP, Xantphos) is essential. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[8]
Q3: How does the electronic nature of the coupling partners affect the reaction outcome in Suzuki-Miyaura coupling?
A3: In general, electron-withdrawing groups on the aryl halide and electron-donating groups on the boronic acid accelerate the reaction. Conversely, electron-donating groups on the aryl halide (like the amino and ethyl groups in 3-Bromo-5-ethylaniline) can slow down the oxidative addition step, while electron-withdrawing groups on the boronic acid can hinder the transmetalation step. Adjusting the catalyst system and reaction conditions is often necessary to compensate for these electronic effects.
Q4: What are common impurities I might see in my functionalized 3-Bromo-5-ethylaniline product, and how can I remove them?
A4: Common impurities include unreacted starting materials, homocoupled products (biaryls from the boronic acid), and hydrodehalogenated 3-ethylaniline. Purification is typically achieved by column chromatography on silica gel. The choice of eluent system (e.g., a gradient of hexanes and ethyl acetate) will depend on the polarity of the desired product and the impurities. In some cases, recrystallization can also be an effective purification method.
Q5: Can I perform a Friedel-Crafts acylation on 3-Bromo-5-ethylaniline without protecting the amine?
A5: It is highly inadvisable. The amino group will react with the Lewis acid catalyst, deactivating it and the aromatic ring.[4][5][6] Protecting the amine as an amide (e.g., acetanilide) is the standard and recommended procedure to achieve a successful Friedel-Crafts acylation.[6]
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Bromoanilines [9]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Est.) |
| 1 | 3-Bromo-N,N-diethyl-4-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 |
| 2 | 3-Bromo-N,N-diethyl-4-methylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 3-Bromo-N,N-diethyl-4-methylaniline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-80 |
Table 2: Catalyst and Base Screening for Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines [2]
| Catalyst System | Base | Yield (%) with Carbazole | Yield (%) with Diphenylamine | Yield (%) with Phenoxazine |
| [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | 98 | 86 | 55 |
| [Pd(allyl)Cl]₂ / XPhos | t-BuONa | 97 | 99 | 99 |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | 92 | 99 | 99 |
| [Pd(allyl)Cl]₂ / XPhos | Cs₂CO₃ | 96 | 93 | >99 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-5-ethylaniline
This is a general procedure and may require optimization for specific boronic acids.
-
Reagent Preparation: In a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), combine 3-Bromo-5-ethylaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
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Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 1,4-dioxane/water).
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Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of 3-Bromo-5-ethylaniline
This is a general procedure and may require optimization for specific amines.
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add to a dry Schlenk flask the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
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Addition of Reactants: Add the 3-Bromo-5-ethylaniline (1.0 equiv.) and the amine (1.2 equiv.) to the flask, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
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Reaction: Seal the flask and heat the mixture with stirring to 80-110 °C. Monitor the reaction's progress by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
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Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship illustrating the issue with Friedel-Crafts reactions on aniline.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Why aniline doesn't respond to friedel crafts alkylation and acylation reaction? [scoop.eduncle.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 3-Bromo-5-ethylaniline Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up of reactions involving 3-Bromo-5-ethylaniline. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Troubleshooting Guide
Problem: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Brominating Agent Activity | Investigate alternative brominating agents. While elemental bromine is common, reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can offer milder reaction conditions. |
| Poor Control of Reaction Temperature | Optimize the reaction temperature. Exothermic bromination reactions require careful temperature management to prevent side reactions. Implement efficient cooling systems for large-scale reactors. |
| Sub-optimal Solvent Choice | Screen different solvents. The choice of solvent can significantly impact reaction rate and selectivity. Consider solvents like acetic acid or chlorinated hydrocarbons. |
| Inadequate Mixing | Ensure vigorous and homogenous mixing, especially in large reactors, to maintain consistent reaction conditions and prevent localized overheating. |
Problem: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Over-bromination (di- and tri-brominated species) | Protect the aniline's amino group with an acetyl group prior to bromination to moderate its activating effect and improve regioselectivity. The protecting group can be removed by hydrolysis after bromination. |
| Formation of Oxidative Degradation Products | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aniline. |
| Isomer Formation | Optimize the reaction temperature and the choice of brominating agent to favor the desired isomer. Purification techniques like fractional distillation or crystallization may be necessary. |
Problem: Challenges in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Colored Impurities | Treat the crude product with activated carbon during workup or recrystallization to adsorb colored by-products. |
| Difficulty in Removing Unreacted Starting Material | Utilize an acidic wash during the workup to protonate and remove unreacted 3-ethylaniline into the aqueous phase. |
| Product Oiling Out During Crystallization | Carefully select the recrystallization solvent system and control the cooling rate to promote the formation of well-defined crystals. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the industrial-scale production of 3-Bromo-5-ethylaniline?
A common approach for the synthesis of 3,5-disubstituted anilines on a larger scale involves a multi-step process. A plausible route for 3-Bromo-5-ethylaniline could start from a more readily available substituted nitrobenzene, followed by a series of reactions such as reduction of the nitro group, diazotization, and subsequent bromination. Direct bromination of 3-ethylaniline at a large scale can be challenging due to the activating nature of the amino group, which can lead to multiple brominations and isomer formation. A method involving the protection of the amino group, followed by bromination and deprotection, is often preferred for better control and higher purity of the final product.
Q2: What are the primary safety concerns when scaling up the bromination of 3-ethylaniline?
The primary safety concerns include:
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Handling of Bromine: Bromine is a highly corrosive and toxic substance. All handling should be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[1][2]
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Exothermic Reaction: The bromination of anilines is often exothermic.[3] On a large scale, this can lead to a rapid increase in temperature and pressure if not properly controlled. Efficient cooling and monitoring systems are crucial.
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Hydrogen Bromide (HBr) Byproduct: The reaction generates HBr gas, which is corrosive and toxic. A scrubbing system is necessary to neutralize the off-gases.
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Solvent Hazards: The flammability and toxicity of the chosen solvent must be considered in the design of the process and the safety protocols.
Q3: How can I control the regioselectivity of the bromination to obtain the 3-bromo isomer?
Controlling the regioselectivity in the bromination of substituted anilines can be challenging. For 3-ethylaniline, direct bromination will likely lead to a mixture of isomers. To favor the formation of 3-Bromo-5-ethylaniline, a common strategy is to first protect the amino group by converting it to an acetanilide. This bulky protecting group sterically hinders the ortho positions and directs the bromination to the positions meta to the ethyl group. Subsequent hydrolysis of the acetyl group yields the desired 3-Bromo-5-ethylaniline.
Q4: What are the most common impurities to expect in the crude product, and how can they be removed at scale?
Common impurities include:
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Unreacted 3-ethylaniline: Can be removed by an acidic wash during the workup.
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Dibromo- and Tribromo-ethylaniline: Formation can be minimized by using a protecting group strategy. Removal often requires fractional distillation under reduced pressure or preparative chromatography, which can be challenging and costly at scale.
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Isomers (e.g., 2-Bromo-5-ethylaniline, 4-Bromo-3-ethylaniline): Separation can be difficult due to similar physical properties. High-efficiency fractional distillation or crystallization may be effective.
Q5: What are the key process parameters to monitor and control during the scale-up of this reaction?
Key parameters to monitor and control include:
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Temperature: Crucial for controlling reaction rate and minimizing side reactions.
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Rate of Reagent Addition: Slow and controlled addition of the brominating agent is essential to manage the exotherm.
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Mixing Efficiency: Ensures uniform reaction conditions and prevents localized hot spots.
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Reaction Time: Monitored to ensure the reaction goes to completion without excessive side product formation.
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pH: Important during the workup to ensure efficient separation of the product from starting materials and byproducts.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 3-Bromo-5-ethylaniline via Protection-Bromination-Deprotection
This protocol is a representative method and may require optimization.
Step 1: Acetylation of 3-ethylaniline
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethylaniline (1.0 eq.) in glacial acetic acid.
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Slowly add acetic anhydride (1.1 eq.) to the solution.
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Heat the mixture to reflux for 2 hours.
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Cool the reaction mixture and pour it into ice water to precipitate the N-(3-ethylphenyl)acetamide.
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Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Bromination of N-(3-ethylphenyl)acetamide
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Dissolve the dried N-(3-ethylphenyl)acetamide (1.0 eq.) in a suitable solvent (e.g., acetic acid).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of bromine (1.05 eq.) in the same solvent, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
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Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(3-bromo-5-ethylphenyl)acetamide.
Step 3: Hydrolysis of N-(3-bromo-5-ethylphenyl)acetamide
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To the crude N-(3-bromo-5-ethylphenyl)acetamide, add a solution of hydrochloric acid (e.g., 6M).
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Heat the mixture to reflux for 4-6 hours.
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Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 8-9.
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine.
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Dry the organic layer and concentrate under reduced pressure.
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Purify the crude 3-Bromo-5-ethylaniline by vacuum distillation or column chromatography.
Visualizations
Caption: A typical multi-step synthesis workflow for 3-Bromo-5-ethylaniline.
Caption: A logical troubleshooting workflow for scale-up issues.
References
Technical Support Center: Purification of 3-Bromo-5-ethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of impurities from 3-Bromo-5-ethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-Bromo-5-ethylaniline?
A1: The most common impurities in 3-Bromo-5-ethylaniline typically arise from the synthesis process, which is often the direct bromination of 3-ethylaniline. Due to the activating nature of the amino group, common impurities include:
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Isomeric Byproducts: Such as 2-Bromo-5-ethylaniline and 4-Bromo-3-ethylaniline.
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Polybrominated Species: Primarily 2,5-Dibromo-3-ethylaniline and other di- or tri-brominated anilines. The amino group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic substitution.[1]
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Unreacted Starting Material: Residual 3-ethylaniline may be present if the reaction did not go to completion.
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Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored, tar-like impurities, especially if the compound has been stored for a long time or exposed to air.
Q2: My 3-Bromo-5-ethylaniline is a dark oil/solid. How can I decolorize it?
A2: Discoloration is a common issue with anilines due to the formation of oxidation products. To decolorize your product, you can use activated charcoal during the recrystallization process. After dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal, boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal. The purified product should crystallize from the filtrate with a significantly lighter color.
Q3: Can I use distillation to purify 3-Bromo-5-ethylaniline?
A3: Yes, vacuum distillation is a suitable method for purifying 3-Bromo-5-ethylaniline, especially for removing non-volatile impurities or separating it from isomers with sufficiently different boiling points. It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition, as halogenated anilines can be unstable at high temperatures.[2]
Q4: I am having difficulty separating isomeric impurities. What is the most effective method?
A4: The separation of regioisomers can be challenging due to their similar physical properties. While recrystallization may offer some enrichment, column chromatography is generally the most effective technique for separating isomers. Careful optimization of the mobile phase is key to achieving good separation. High-Performance Liquid Chromatography (HPLC) can also be used for analytical and preparative-scale separations, offering higher resolution.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. Impurities are preventing crystallization. | - Lower the temperature at which the solution is saturated by adding more solvent. - Try a solvent with a lower boiling point. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure 3-Bromo-5-ethylaniline. |
| Low or No Crystal Formation | Too much solvent was used. The solution was not sufficiently cooled. The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the product. - Cool the solution in an ice bath or refrigerator for a longer period. - Try a different solvent or a solvent mixture where the compound has lower solubility when cold. |
| Colored Crystals After Recrystallization | Colored impurities are co-crystallizing with the product. Oxidation occurred during the process. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure the recrystallization is performed relatively quickly to minimize air exposure and potential oxidation. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | The mobile phase polarity is too high or too low. The column is overloaded with the crude product. The column was not packed properly. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. - Use a less polar solvent system for better separation of closely eluting spots. - Decrease the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. - Ensure the column is packed uniformly to avoid channeling. |
| Streaking or Tailing of the Compound Band | The compound is interacting too strongly with the acidic silica gel. The compound is not dissolving well in the mobile phase. | - Deactivate the silica gel by preparing a slurry in the mobile phase containing 0.5-1% triethylamine. This will neutralize the acidic silanol groups. - Choose a mobile phase in which your compound is more soluble. |
| Compound is Stuck on the Column | The mobile phase is not polar enough to elute the compound. The compound is irreversibly adsorbed or reacting with the silica gel. | - Gradually increase the polarity of the mobile phase. - If the compound is very polar, consider using a more polar stationary phase like alumina. - For basic compounds like anilines, deactivation of silica gel with triethylamine is often necessary. |
Experimental Protocols & Data
Recrystallization Protocol
This protocol describes a general procedure for the recrystallization of 3-Bromo-5-ethylaniline. The choice of solvent is critical and should be determined through small-scale solubility tests. A mixed solvent system of ethanol and water is often effective for anilines.
-
Solvent Selection: In a test tube, dissolve a small amount of crude 3-Bromo-5-ethylaniline in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy. Add a few more drops of hot ethanol until the solution is clear again. This indicates a suitable mixed solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Bromo-5-ethylaniline in the minimum amount of boiling ethanol.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture. Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or desiccator for final drying.
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | 94.5% | 99.2% |
| 3-Bromo-5-ethylaniline | 94.5% | 99.2% |
| 3-ethylaniline | 1.5% | <0.1% |
| 2-Bromo-5-ethylaniline | 2.0% | 0.5% |
| 2,5-Dibromo-3-ethylaniline | 1.8% | 0.2% |
| Appearance | Brownish solid | Off-white crystalline solid |
| Recovery | - | ~85% |
Column Chromatography Protocol
This protocol provides a general method for the purification of 3-Bromo-5-ethylaniline using silica gel column chromatography.
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for 3-Bromo-5-ethylaniline.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 3-Bromo-5-ethylaniline in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 3-Bromo-5-ethylaniline.
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | 94.5% | >99.8% |
| 3-Bromo-5-ethylaniline | 94.5% | >99.8% |
| 3-ethylaniline | 1.5% | Not Detected |
| 2-Bromo-5-ethylaniline | 2.0% | <0.1% |
| 2,5-Dibromo-3-ethylaniline | 1.8% | Not Detected |
| Appearance | Brownish solid | Colorless to pale yellow oil/solid |
| Recovery | - | ~75% |
Visualizations
References
Technical Support Center: Catalyst Selection for 3-Bromo-5-ethylaniline Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing conditions for cross-coupling reactions involving 3-Bromo-5-ethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with 3-Bromo-5-ethylaniline?
3-Bromo-5-ethylaniline presents a few key challenges. As an electron-rich aniline, the oxidative addition step in palladium-catalyzed coupling reactions can be sluggish compared to electron-deficient aryl halides.[1][2] Additionally, the aniline's free amine group can potentially coordinate to the palladium center, which may inhibit or deactivate the catalyst.[3][4] Therefore, careful selection of the ligand and reaction conditions is crucial for success.
Q2: Which types of cross-coupling reactions are most suitable for 3-Bromo-5-ethylaniline?
The most common and effective cross-coupling reactions for functionalizing aryl bromides like 3-Bromo-5-ethylaniline are the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Heck (C-C bond formation with alkenes) reactions.[5][6] The choice depends on the desired final product.
Q3: What class of ligands is generally recommended for this substrate?
For electron-rich aryl bromides and substrates with potentially coordinating functional groups, bulky and electron-rich phosphine ligands are highly recommended.[3] Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective because they promote the crucial oxidative addition step and stabilize the active catalytic species.[5][7][8] Standard ligands like triphenylphosphine (PPh₃) may result in low conversion.[3]
Q4: How critical is the exclusion of air and moisture in these reactions?
It is absolutely critical. The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state, leading to failed reactions or the formation of homocoupling byproducts.[3] Water can lead to side reactions like protodeboronation of the boronic acid in Suzuki couplings.[3] Therefore, using flame-dried glassware, anhydrous solvents, and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is imperative for high yields and reproducibility.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion to Product
This is one of the most common issues encountered. The following decision tree and table can help diagnose the root cause.
Caption: Troubleshooting workflow for low or no reaction conversion.
| Potential Cause | Recommended Solution | Citation |
| Inactive Catalyst | If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for reduction to active Pd(0). Use a fresh batch of catalyst or a more robust pre-catalyst. | [3][6] |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) to facilitate oxidative addition. | [1][3][5] |
| Insufficient Degassing | The active Pd(0) catalyst is oxygen-sensitive. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) and the reaction is run under a strict inert atmosphere. | [3][9] |
| Incorrect Base/Solvent | The base is crucial for transmetalation (Suzuki) or proton abstraction (Buchwald-Hartwig). Screen stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely ground. Screen common solvents like dioxane or toluene. | [3][10] |
| Poor Reagent Quality | Water contamination can cause protodeboronation in Suzuki coupling. Ensure all reagents, especially the boronic acid and base, are pure and anhydrous. | [3] |
Issue 2: Significant Formation of Side Products (e.g., Homocoupling)
| Side Product | Potential Cause | Recommended Solution | Citation |
| Boronic Acid Homocoupling (Suzuki) | Presence of oxygen, which re-oxidizes Pd(0) to Pd(II), promoting a double transmetalation pathway. | The most critical step is the strict exclusion of oxygen. Ensure thorough degassing and maintain a robust inert atmosphere. | [3] |
| Dehalogenation (Loss of Bromine) | Presence of reducing impurities. Can be a side reaction in Heck couplings. | Ensure all reagents are pure. For Heck reactions, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes suppress this pathway. | [6][11] |
| Protodeboronation (Suzuki) | Cleavage of the C-B bond by a proton source, typically water, removing the boronic acid from the catalytic cycle. | Use thoroughly dried solvents and anhydrous base. Choose a base less likely to promote this side reaction in aqueous conditions. | [3] |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for catalyst and condition screening for various cross-coupling reactions with 3-Bromo-5-ethylaniline, based on data from analogous systems.
Table 1: Suzuki-Miyaura Coupling Conditions (Reaction: C-C bond formation with a boronic acid/ester)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Observations | Citation |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 | SPhos is a bulky, electron-rich ligand effective for challenging substrates. | [12] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | XPhos is highly effective for electron-rich aryl bromides. | [5] |
| PdCl₂(dppf) (5) | (dppf) | K₂CO₃ (2) | DME | 80 | A common, versatile catalyst system, though may be less effective than Buchwald systems for this specific substrate. | [13] |
| CataCXium A Pd G3 (5-10) | (Internal) | Cs₂CO₃ (2) | 2-MeTHF | 80 | This palladacycle showed unique effectiveness for unprotected ortho-bromoanilines. | [14] |
Table 2: Buchwald-Hartwig Amination Conditions (Reaction: C-N bond formation with an amine)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Observations | Citation |
| Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 80-110 | XPhos is a highly general and effective ligand for C-N coupling. | [15][16] |
| Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.5) | THF | 65 | BrettPhos pre-catalysts are excellent for coupling with primary amines. | [4] |
| Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 80-120 | RuPhos is particularly effective for coupling with secondary amines. | [4] |
| (NHC)Pd(allyl)Cl (2) | (NHC) | K₃PO₄ (2) | Toluene | 100 | N-heterocyclic carbene (NHC) catalysts are a robust alternative to phosphine ligands. | [17] |
Table 3: Heck Reaction Conditions (Reaction: C-C bond formation with an alkene)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Observations | Citation |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF or NMP | 100-140 | A classic Heck system; may require higher temperatures. P(o-tolyl)₃ is an alternative ligand. | [5][18] |
| Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₂CO₃ (2) | Dioxane | 100 | Electron-rich phosphines can improve reaction efficiency. | [12] |
| Pd/NHC Complex (2) | (NHC) | K₂CO₃ (2) | DMF/H₂O | 80 | NHC-based catalysts can offer high thermal stability and activity at lower temperatures. | [19] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-5-ethylaniline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely ground, anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Remove the tube from the glovebox (if used). Add 3-Bromo-5-ethylaniline (1.0 equiv), the amine coupling partner (1.2 equiv), and anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC).
-
Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Filter, concentrate, and purify the residue by column chromatography.[15]
Protocol 3: General Procedure for Heck Reaction
-
Reaction Setup: To a sealable reaction tube, add 3-Bromo-5-ethylaniline (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the alkene (1.2-1.5 equiv), the base (e.g., triethylamine, 2.0 equiv), and an anhydrous solvent like DMF via syringe.
-
Reaction: Securely seal the tube and heat the mixture in a preheated oil bath at 100-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[5][18]
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions of 3-Bromo-5-ethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-5-ethylaniline. The information is designed to help manage regioselectivity in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution (EAS) of 3-bromo-5-ethylaniline?
A1: The regioselectivity of EAS reactions on 3-bromo-5-ethylaniline is determined by the interplay of the directing effects of the three substituents on the aromatic ring:
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group. It donates electron density to the ring through resonance, making the positions ortho and para to it more nucleophilic.
-
Ethyl Group (-CH₂CH₃): This is a weakly activating, ortho, para-directing group that donates electron density through an inductive effect.
-
Bromo Group (-Br): This is a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.
The powerful activating and directing effect of the amino group is the dominant influence. Therefore, electrophilic attack will be primarily directed to the positions ortho and para to the amino group (C2, C4, and C6).
Q2: I am observing polysubstitution during the bromination of 3-bromo-5-ethylaniline. How can I achieve monosubstitution?
A2: The high reactivity of the aniline ring, due to the strongly activating amino group, often leads to multiple substitutions. To control this, the reactivity of the amino group can be moderated by converting it into an amide, a less powerful activating group. This is typically achieved by protecting the amine, for example, through acetylation. The bulky acetyl group also sterically hinders the ortho positions, favoring substitution at the para position. The protecting group can be removed later by hydrolysis.
Q3: In cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, which position on 3-bromo-5-ethylaniline is expected to react?
A3: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is the reactive site. Therefore, the reaction will occur at the C3 position, replacing the bromo substituent with the coupling partner. The carbon-bromine bond is weaker than a carbon-chlorine bond, making 3-bromo-5-ethylaniline generally more reactive in these couplings than its chloro-analogue.[1]
Q4: Can I introduce a substituent at the C5 position, currently occupied by the ethyl group?
A4: Direct substitution at the C5 position is challenging due to the presence of the ethyl group. However, a multi-step synthesis could be envisioned where a different starting material is used, or a sequence of reactions is employed to first remove or transform the ethyl group.
Q5: How can I introduce a functional group at a position that is not favored by the directing effects of the existing substituents?
A5: The Sandmeyer reaction is a powerful tool for achieving substitution patterns that are not directly accessible through electrophilic aromatic substitution.[2][3][4][5] This reaction involves the conversion of the primary amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH). This effectively allows for the introduction of a functional group at the C1 position, which can then influence the regioselectivity of subsequent reactions.
Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield | Reaction conditions are too mild; deactivating effect of the bromo group and protonation of the amine in strong acid. | Increase the temperature or use a stronger electrophile. For nitration, ensure the nitrating agent is freshly prepared. Consider using a protecting group for the amine to prevent protonation. |
| Formation of multiple isomers | Competing directing effects of the substituents. | The amino group is the strongest director. Expect a mixture of 2-, 4-, and 6-substituted products. To improve selectivity, use a protecting group on the amine, which will favor the 4- and 6-isomers due to steric hindrance at the 2-position. |
| Polysubstitution | The aniline ring is too activated. | Protect the amino group as an acetamide to reduce its activating effect. |
| Oxidation of the aniline | Strong oxidizing agents in the reaction mixture (e.g., nitric acid). | Protect the amino group. Perform the reaction at low temperatures. |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield | Inactive catalyst; inappropriate ligand or base; low reactivity of the coupling partner. | Screen different palladium catalysts, phosphine ligands, and bases. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere. Aryl bromides are generally reactive, so consider the stability and reactivity of your boronic acid or amine coupling partner.[1] |
| Side reactions (e.g., hydrodehalogenation) | Presence of water or other protic sources; inappropriate reaction conditions. | Ensure anhydrous conditions. Optimize the reaction temperature and time. |
| Homocoupling of the boronic acid (Suzuki) | Inefficient transmetalation or reductive elimination. | Adjust the base and solvent system. A different palladium catalyst or ligand may be required. |
Data Presentation
The following tables present representative yields for key reactions. Note that the data is for structurally analogous compounds and should be used as a general guide for optimizing reactions with 3-bromo-5-ethylaniline.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Bromoanilines with Arylboronic Acids
| Bromoaniline Derivative | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Bromoaniline | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~85 |
| 2-Bromoaniline | 4-Methoxyphenylboronic acid | CataCXium A | K₃PO₄ | 2-MeTHF/H₂O | 95[6] |
| 3-Bromoaniline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 4-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Bromoanilines
| Bromoaniline Derivative | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Bromopyridine | Cyclohexylamine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 60 |
| 3-Bromoaniline | Morpholine | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 91 |
| 4-Bromoanisole | Morpholine | [Pd(allyl)Cl]₂/t-BuXPhos | NaOtBu | Toluene | 90 |
| 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂/L3 | NaOtBu | Toluene | 93[7] |
Experimental Protocols
Protocol 1: Acetylation of 3-Bromo-5-ethylaniline (Amine Protection)
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Dissolve 3-bromo-5-ethylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-bromo-5-ethylphenyl)acetamide.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk flask under an inert atmosphere, combine 3-bromo-5-ethylaniline (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture at 80-100 °C with stirring for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq).[1]
-
Add 3-bromo-5-ethylaniline (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 2-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: General Procedure for Sandmeyer Reaction (Bromination)
-
Dissolve 3-bromo-5-ethylaniline (1.0 eq) in an aqueous solution of HBr at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting 1,3-dibromo-5-ethylbenzene by distillation or chromatography.
Visualizations
Caption: Workflow for managing regioselectivity in electrophilic aromatic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Preventing Self-Coupling of 3-Bromo-5-ethylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 3-Bromo-5-ethylaniline, with a specific focus on preventing self-coupling (homo-coupling).
Frequently Asked Questions (FAQs)
Q1: What is self-coupling and why is it a problem in my reaction with 3-Bromo-5-ethylaniline?
A1: Self-coupling, or homo-coupling, is an undesired side reaction where two molecules of the same starting material react with each other. In the context of 3-Bromo-5-ethylaniline, this can result in the formation of a symmetric biaryl compound. This side reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification due to the formation of closely related byproducts.
Q2: What are the primary factors that promote the self-coupling of 3-Bromo-5-ethylaniline?
A2: Several factors can contribute to the self-coupling of 3-Bromo-5-ethylaniline. These include:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Certain catalyst systems may favor the self-coupling pathway.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can all influence the rate of self-coupling.
-
Oxygen: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.
-
Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can lead to the formation of highly active, ligand-deficient palladium species that can promote side reactions.
Q3: How does the electronic nature of 3-Bromo-5-ethylaniline affect its reactivity and the likelihood of self-coupling?
A3: 3-Bromo-5-ethylaniline is considered an electron-rich aryl bromide due to the presence of the amino and ethyl groups, which are electron-donating. This increased electron density at the aromatic ring can make the oxidative addition step of the catalytic cycle, which is often rate-determining, more challenging compared to electron-deficient aryl halides. Slower oxidative addition can sometimes allow for competing side reactions like self-coupling to become more prominent.
Q4: Are there specific types of cross-coupling reactions that are more prone to self-coupling with this substrate?
A4: While self-coupling can occur in various palladium-catalyzed reactions, it is a well-documented side reaction in Suzuki-Miyaura couplings (homocoupling of the boronic acid partner) and can also be observed in copper-catalyzed Ullmann reactions, especially at elevated temperatures. The specific conditions of any cross-coupling reaction need to be carefully optimized to minimize this pathway.
Troubleshooting Guides
Issue 1: Significant Formation of Self-Coupled Biaryl Product
| Possible Cause | Recommended Solution |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) to promote reductive elimination of the desired product over side reactions. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also promote undesired side pathways. |
| Incorrect Base | Screen different bases. The choice of base can significantly impact the reaction outcome. For Suzuki couplings, consider using a milder base like K₂CO₃ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu or K₃PO₄ are common, but their strength should be considered in the context of the specific substrates. |
| Presence of Oxygen (Suzuki Coupling) | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. |
| Suboptimal Catalyst Concentration | Optimize the catalyst loading. Too high a concentration might lead to side reactions, while too low a concentration can result in incomplete conversion. |
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more air- and moisture-stable pre-catalyst. Ensure rigorous degassing of solvents and the reaction vessel to remove oxygen. |
| Inefficient Oxidative Addition | As 3-Bromo-5-ethylaniline is electron-rich, oxidative addition can be slow. Use an electron-rich and sterically bulky phosphine ligand to accelerate this step. Increasing the reaction temperature moderately may also help. |
| Poor Quality of Coupling Partner | For Suzuki reactions, use fresh, dry boronic acid, as boronic acids can dehydrate to form less reactive boroxines. For other couplings, ensure the purity of the coupling partner. |
| Inappropriate Solvent | The solvent system must solubilize all components. For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, THF) and water is often effective. For other couplings, anhydrous aprotic polar solvents are common. |
| Dehalogenation of Starting Material | If the starting material is consumed but no product is formed, dehalogenation (replacement of bromine with hydrogen) may be occurring. This can be caused by certain bases or impurities. Consider using a different base or ensuring all reagents are pure. |
Experimental Protocols
Note: The following protocols are provided as a starting point and may require optimization for your specific coupling partner and experimental setup.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-ethylaniline
This protocol is adapted from a procedure for a structurally similar substrate and is a good starting point for the Suzuki-Miyaura coupling of 3-Bromo-5-ethylaniline.
Materials:
-
3-Bromo-5-ethylaniline
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-ethylaniline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Na₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add degassed DME (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-5-ethylaniline
This is a general protocol for the Buchwald-Hartwig amination of aryl bromides and can be adapted for 3-Bromo-5-ethylaniline.
Materials:
-
3-Bromo-5-ethylaniline
-
Amine coupling partner (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 3-Bromo-5-ethylaniline (1.0 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and NaOtBu (1.4 mmol).
-
Add the amine coupling partner (1.2 mmol) and anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Sonogashira Coupling of 3-Bromo-5-ethylaniline
This general protocol for Sonogashira coupling can be used as a starting point.
Materials:
-
3-Bromo-5-ethylaniline
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 3-Bromo-5-ethylaniline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol), and CuI (0.03-0.10 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (5 mL) and the base (e.g., Et₃N, 3 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by flash column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for cross-coupling reactions of bromoanilines, which can serve as a benchmark for optimizing reactions with 3-Bromo-5-ethylaniline.
| Aryl Bromide Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-(3-bromo-5-ethylphenyl)-6-methylpyrimidin-4-amine | Arylboronic acid | Pd(OAc)₂ (10) | PPh₃ (20) | Na₂CO₃ (2) | DME/H₂O | 90 | 18 | up to 81 | |
| 3-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 95 | Generic conditions |
| 4-Bromoaniline | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 4 | 98 | Generic conditions |
| 3-Bromoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | 50 | 6 | 92 | Generic conditions |
Visualizations
Caption: A typical workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
Caption: The catalytic cycle for a typical cross-coupling reaction, indicating where self-coupling can occur.
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Bromo-5-ethylaniline
For researchers, scientists, and drug development professionals, the purity of chemical intermediates like 3-Bromo-5-ethylaniline is of paramount importance. Impurities can lead to undesirable side reactions, impact product yield and quality, and in the context of drug development, pose safety risks. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of 3-Bromo-5-ethylaniline, supported by representative experimental data and detailed protocols.
Executive Summary
The primary methods for determining the purity of 3-Bromo-5-ethylaniline are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity assessment.
-
HPLC is a versatile and robust method for quantifying the main component and non-volatile impurities. Its adaptability to different column chemistries and detection methods makes it a workhorse in quality control laboratories.
-
GC-MS provides excellent separation efficiency for volatile and semi-volatile impurities and offers definitive identification of these components through mass spectral data.
-
qNMR is an absolute quantification method that does not require a reference standard for every impurity, providing a highly accurate measure of the absolute purity of the main compound.
-
Differential Scanning Calorimetry (DSC) can be a valuable complementary technique for determining the purity of highly purified crystalline substances by analyzing their melting behavior.
The choice of method, or combination of methods, will depend on the specific requirements of the analysis, including the nature of expected impurities, the need for impurity identification, and the desired level of accuracy.
Comparison of Analytical Methods
The following table summarizes the performance of HPLC, GC-MS, and qNMR for the purity assessment of 3-Bromo-5-ethylaniline, based on typical data for analogous aromatic amines.
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. |
| Purity of Main Component | >99.0% (by area normalization) | >99.0% (by area normalization of volatile components) | 98.5 - 99.5% (absolute purity by mass) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.05% (impurity dependent) |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.02% | ~0.15% (impurity dependent) |
| Precision (RSD) | < 1.0% | < 2.0% | < 0.5% |
| Key Advantages | Versatile for a wide range of non-volatile and thermally labile compounds; excellent quantitative precision.[1] | High separation efficiency for volatile compounds; definitive identification of impurities through mass spectra.[1] | Absolute quantification without the need for specific impurity reference standards; high precision and accuracy.[2][3][4][5] |
| Key Limitations | May not be suitable for highly volatile impurities; requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes.[1] | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated anilines and can be adapted for 3-Bromo-5-ethylaniline.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the routine quality control and quantification of 3-Bromo-5-ethylaniline and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
3-Bromo-5-ethylaniline reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Solution Preparation: Accurately weigh and dissolve the 3-Bromo-5-ethylaniline reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further, dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 25.1 30 | 30 | 30 |
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
-
3-Bromo-5-ethylaniline reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the 3-Bromo-5-ethylaniline reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further, dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
-
Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute measure of purity without the need for individual impurity standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid)
-
3-Bromo-5-ethylaniline sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the 3-Bromo-5-ethylaniline sample into a vial.
-
Accurately weigh about 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of 3-Bromo-5-ethylaniline.
Caption: Workflow for the comprehensive purity assessment of 3-Bromo-5-ethylaniline.
Conclusion
The purity assessment of 3-Bromo-5-ethylaniline requires a multi-faceted analytical approach. HPLC is the method of choice for routine quality control of non-volatile components due to its robustness and precision. GC-MS is indispensable for identifying and quantifying volatile impurities that may be present from the synthesis process. For the highest accuracy in determining the absolute purity, qNMR is a powerful technique. For highly pure, crystalline material, DSC can provide valuable confirmatory data. A combination of these methods provides a comprehensive understanding of the purity profile of 3-Bromo-5-ethylaniline, ensuring its suitability for research, development, and manufacturing purposes.
References
Characterization of 3-Bromo-5-ethylaniline Impurities: A Comparative Guide to HPLC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of drug safety and efficacy. 3-Bromo-5-ethylaniline is a key building block in the synthesis of various pharmaceutical compounds. The identification and characterization of impurities in this intermediate are paramount to ensure the quality of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the characterization of impurities in 3-Bromo-5-ethylaniline, alongside alternative analytical techniques. We present supporting data and detailed experimental protocols to assist researchers in selecting the most appropriate methodology for their needs.
Comparison of Analytical Techniques for Impurity Profiling
The choice of analytical technique for impurity profiling depends on several factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. While HPLC-MS is a powerful and widely used technique, other methods offer complementary advantages.[1][2] The following table summarizes a comparison of common techniques for the characterization of impurities in pharmaceutical intermediates like 3-Bromo-5-ethylaniline.
| Feature | HPLC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry.[2] | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds.[2] | Provides detailed structural information of the entire sample.[3] |
| Sensitivity | High (ng/mL to pg/mL levels).[4] | Very high for volatile compounds. | Lower sensitivity compared to MS techniques.[5] |
| Structural Information | Provides molecular weight and fragmentation patterns for structural elucidation.[6] | Provides molecular weight and characteristic fragmentation patterns.[5] | Provides detailed information about the chemical environment of atoms, enabling unambiguous structure determination.[3] |
| Quantitation | Excellent quantitative capabilities.[4] | Good quantitative capabilities. | Can be used for quantification (qNMR) but is less common for trace impurities. |
| Sample Throughput | High. | High. | Lower. |
| Common Impurities Detected | Starting materials, by-products, intermediates, degradation products.[6] | Residual solvents, volatile by-products.[6] | Isomers, structurally similar impurities.[3] |
| Limitations | Ionization efficiency can vary between compounds. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity, complex spectra for mixtures.[5] |
HPLC-MS for the Characterization of 3-Bromo-5-ethylaniline Impurities
HPLC-MS is a highly effective method for the separation, detection, and identification of impurities in aromatic amines like 3-Bromo-5-ethylaniline.[7][8] The combination of the high-resolution separation power of HPLC with the sensitive and specific detection of MS allows for the comprehensive profiling of even trace-level impurities.[6]
Potential impurities in 3-Bromo-5-ethylaniline can arise from the synthesis process, which typically involves the bromination of 5-ethylaniline. These may include isomers (e.g., 2-bromo-5-ethylaniline, 4-bromo-5-ethylaniline), over-brominated products (e.g., dibromo-ethylaniline), or unreacted starting materials. A study on the related compound 3-bromo-5-(trifluoromethyl)aniline revealed di-bromo derivatives as major impurities, suggesting a similar impurity profile for 3-Bromo-5-ethylaniline.[9][10]
Detailed Experimental Protocol for HPLC-MS Analysis
Sample Preparation:
-
Accurately weigh 10 mg of the 3-Bromo-5-ethylaniline sample.
-
Dissolve the sample in 10 mL of a suitable solvent mixture (e.g., acetonitrile/water, 50:50 v/v).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for separating aromatic amines and their impurities.[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic impurities. For example:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Diode array detector (DAD) scanning from 200-400 nm for initial peak detection and purity assessment.
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities.
Visualizing the Workflow and Logic
To better illustrate the process of impurity characterization, the following diagrams outline the experimental workflow and the logical steps involved in identifying and characterizing impurities in 3-Bromo-5-ethylaniline.
Caption: Experimental workflow for the characterization of 3-Bromo-5-ethylaniline impurities by HPLC-MS.
Caption: Logical relationship for the identification and structural elucidation of an unknown impurity.
The characterization of impurities in pharmaceutical intermediates such as 3-Bromo-5-ethylaniline is a critical step in drug development and manufacturing. HPLC-MS stands out as a versatile, sensitive, and robust technique for this purpose, offering both separation and detailed structural information. While other methods like GC-MS and NMR provide valuable and often complementary data, the broad applicability of HPLC-MS to a wide range of potential impurities makes it a primary tool for comprehensive impurity profiling. The detailed protocol and workflows provided in this guide serve as a practical resource for researchers to effectively characterize impurities and ensure the quality and safety of pharmaceutical products.
References
- 1. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physicsforums.com [physicsforums.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. rroij.com [rroij.com]
A Comparative Guide to the Reactivity of 3-Bromo-5-ethylaniline and 3-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-bromo-5-ethylaniline and 3-bromoaniline. The introduction of an ethyl group at the meta-position relative to the bromine atom in 3-bromoaniline can influence the molecule's electronic properties and steric environment, thereby altering its reactivity in various chemical transformations. This comparison is based on established principles of organic chemistry, supported by general experimental protocols for key reactions.
Core Principles: Electronic and Steric Effects
The reactivity of substituted anilines is primarily governed by the electronic and steric nature of the substituents on the aromatic ring.
-
Electronic Effects: The amino group (-NH₂) is a strong activating group, donating electron density to the benzene ring through resonance. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions. The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director due to resonance. The ethyl group (-CH₂CH₃) is a weak electron-donating group through an inductive effect (+I).[1]
-
Steric Effects: The size of substituents on the aniline ring can hinder the approach of reagents to adjacent positions, thereby influencing the regioselectivity and rate of reactions.[2][3]
In comparing 3-bromo-5-ethylaniline to 3-bromoaniline, the key difference is the presence of the ethyl group. This group is expected to slightly increase the electron density of the aromatic ring through its inductive effect, making 3-bromo-5-ethylaniline a slightly stronger base and potentially more reactive in electrophilic aromatic substitution reactions compared to 3-bromoaniline.
Physicochemical Properties and Basicity
| Property | 3-bromoaniline | 3-Bromo-5-ethylaniline |
| Molecular Formula | C₆H₆BrN[4] | C₈H₁₀BrN[5] |
| Molecular Weight | 172.02 g/mol [4] | 200.08 g/mol [5] |
| Appearance | Light brown to tan crystalline powder or liquid[4][6] | Not specified |
| Melting Point | 16.8 °C[7] | Not specified |
| Boiling Point | 251 °C[6] | Not specified |
| pKa (of conjugate acid) | ~3.58[6] | Estimated to be slightly higher than 3.58 |
The electron-donating ethyl group in 3-bromo-5-ethylaniline is expected to slightly increase the electron density on the nitrogen atom, making it a slightly stronger base than 3-bromoaniline. Therefore, the pKa of the conjugate acid of 3-bromo-5-ethylaniline is predicted to be slightly higher than that of 3-bromoaniline.
Comparative Reactivity in Key Chemical Transformations
Electrophilic Aromatic Substitution (e.g., Bromination)
The amino group in anilines is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[8] However, the high reactivity can sometimes lead to polysubstitution.[9] The presence of the electron-donating ethyl group in 3-bromo-5-ethylaniline is expected to further enhance the reactivity of the ring towards electrophiles compared to 3-bromoaniline.
Expected Reactivity Trend: 3-Bromo-5-ethylaniline > 3-bromoaniline
The substitution pattern will be directed by the powerful amino group to the positions ortho and para to it (positions 2, 4, and 6). Position 3 is occupied by the bromo substituent, and position 5 by the ethyl group in 3-bromo-5-ethylaniline.
Caption: General workflow for electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
3-Bromoanilines are valuable substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The reactivity in these reactions is influenced by the ease of oxidative addition of the aryl bromide to the palladium catalyst.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. The electronic nature of the substituents can influence the reaction rate. While direct comparative data is unavailable, the slightly more electron-rich nature of 3-bromo-5-ethylaniline might lead to a slightly slower rate of oxidative addition compared to 3-bromoaniline under identical conditions. However, both are expected to be viable substrates.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. Similar to the Suzuki coupling, the electronic properties of the aniline ring can affect the reaction efficiency. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[10][11]
Expected Reactivity Trend (Oxidative Addition): 3-bromoaniline ≥ 3-bromo-5-ethylaniline
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following are general experimental protocols for key reactions involving bromoanilines. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst, and ligand) may be necessary for each specific substrate.
Protocol 1: Electrophilic Bromination of a Bromoaniline
Objective: To introduce an additional bromine atom onto the aniline ring.
Materials:
-
Substituted bromoaniline (3-bromoaniline or 3-bromo-5-ethylaniline)
-
Bromine water or N-bromosuccinimide (NBS)
-
Glacial acetic acid or other suitable solvent
-
Sodium thiosulfate solution (for quenching excess bromine)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve the bromoaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine water or NBS to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
If bromine was used, add a sodium thiosulfate solution to quench any excess bromine.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromoaniline
Objective: To form a C-C bond by coupling the bromoaniline with an arylboronic acid.
Materials:
-
Substituted bromoaniline
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[12]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[13]
-
Solvent (e.g., dioxane/water, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the bromoaniline, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of a Bromoaniline
Objective: To form a C-N bond by coupling the bromoaniline with an amine.
Materials:
-
Substituted bromoaniline
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)[2]
-
Base (e.g., NaOt-Bu, K₃PO₄)[11]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precatalyst, ligand, and base.
-
Add the bromoaniline and the amine to the flask.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The presence of an ethyl group in 3-bromo-5-ethylaniline is expected to subtly modulate its reactivity compared to 3-bromoaniline. The key predicted differences are a slight increase in basicity and a potential enhancement in the rate of electrophilic aromatic substitution reactions for the ethyl-substituted compound. In palladium-catalyzed cross-coupling reactions, the electronic differences may lead to minor variations in optimal reaction conditions, but both compounds are expected to be competent substrates. The provided experimental protocols offer a starting point for the synthetic utilization of these valuable building blocks in research and development. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific transformations.
References
- 1. p-Bromoaniline [drugfuture.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 5. 3-Bromo-5-ethylaniline | C8H10BrN | CID 18929899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromoaniline | 591-19-5 [chemicalbook.com]
- 7. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
- 8. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Coupling Reactivity of 3-Bromo-5-ethylaniline and 4-bromoaniline
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Bromoanilines are versatile intermediates, offering a reactive handle for palladium-catalyzed cross-coupling reactions to form essential carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an objective comparison of the performance of 3-Bromo-5-ethylaniline and 4-bromoaniline in key cross-coupling reactions, supported by experimental data and detailed protocols.
The reactivity of an aryl bromide in cross-coupling reactions is influenced by both electronic and steric factors. In 4-bromoaniline, the bromine atom is positioned para to the strongly electron-donating amino group (-NH₂). This positioning increases electron density at the carbon-bromine bond through resonance, which can impact the rate-determining oxidative addition step in the catalytic cycle. Conversely, in 3-Bromo-5-ethylaniline, the bromine atom is meta to the amino group, minimizing its resonance effect. The additional ethyl group exerts a weak inductive electron-donating effect and introduces minor steric bulk near one of the adjacent positions. These structural differences can lead to variations in reaction kinetics, optimal conditions, and overall yields.
Data Presentation: Performance in Cross-Coupling Reactions
The following table summarizes representative experimental data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving the two bromoanilines. Direct comparative studies are limited, particularly for 3-Bromo-5-ethylaniline; therefore, data from analogous systems and typical reaction conditions are included to provide a substantive comparison.
| Reaction Type | Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 |
| Suzuki-Miyaura | 3-Bromo-N,N-diethyl-4-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| Heck | 4-bromoaniline | Styrene | Pd NCs@COFs | K₂CO₃ | DMF | 120 | 5 | 100 |
| Heck | 4-Bromo-2,6-dimethylaniline | Acrylonitrile | Pd(OAc)₂ / tri-o-tolylphosphine (5) | NaOAc | DMA | 140 | 24 | 87 |
| Buchwald-Hartwig | 4-bromoaniline | Aniline | Pd₂(dba)₃ / XPhos (2) | NaOtBu | Toluene | 100 | 18 | 98 |
| Buchwald-Hartwig | 3-bromoaniline* | Morpholine | Pd(OAc)₂ / RuPhos (2) | K₂CO₃ | t-AmylOH | 110 | 18 | 92 |
*Data for structurally similar compounds are used to infer the reactivity of 3-Bromo-5-ethylaniline.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols serve as a starting point and may require optimization based on specific substrate combinations.
Protocol 1: Suzuki-Miyaura Coupling of 4-bromoaniline
This protocol describes a ligand-free Suzuki-Miyaura coupling.[1]
-
Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1.0 mmol, 172 mg), phenylboronic acid (1.2 mmol, 146 mg), and Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%, 1.1 mg).
-
Solvent Addition: Add 3 mL of an aqueous solvent system (e.g., water extract of banana or a suitable alternative).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to yield 4-aminobiphenyl.
Protocol 2: Heck Coupling of an Aryl Bromide
This protocol is a general procedure for the palladium-catalyzed Heck reaction.[2][3]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (e.g., 4-bromoaniline, 1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%) if required.
-
Solvent and Base Addition: Add an appropriate solvent (e.g., DMF, DMA, or acetonitrile, 5 mL) and a base (e.g., triethylamine, K₂CO₃, or NaOAc, 1.5-2.0 mmol).
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed, as monitored by TLC or GC/MS.
-
Workup: Cool the reaction to room temperature and filter off the base and catalyst residues. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general method for C-N bond formation.[4][5]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Reagent Addition: Add the amine coupling partner (1.2 mmol) followed by an anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the flask and stir the mixture vigorously at the required temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction by TLC or LC/MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product via silica gel chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling and a standard experimental workflow.
References
Unambiguous Structure Verification: A Comparative Guide to Analytical Techniques for 3-Bromo-5-ethylaniline
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a critical step. This guide provides an objective comparison of single-crystal X-ray crystallography against other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of 3-Bromo-5-ethylaniline. We present supporting experimental data, detailed methodologies, and a clear workflow to aid in the selection of the most appropriate analytical approach.
The definitive determination of a molecule's three-dimensional structure is paramount for understanding its chemical reactivity, physical properties, and biological activity. While several analytical techniques can provide structural information, single-crystal X-ray crystallography is considered the gold standard for providing an unambiguous solid-state structure. This guide will delve into the strengths and limitations of this technique in comparison to NMR and MS for the comprehensive characterization of 3-Bromo-5-ethylaniline.
Comparative Analysis of Structural Validation Techniques
To illustrate the utility of each technique, the following table summarizes the type of data that would be obtained for a representative substituted bromoaniline, 2,6-Dibromo-4-methylaniline, for which crystallographic data is publicly available. This data serves as a practical example of what can be expected when analyzing 3-Bromo-5-ethylaniline.
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Crystalline Solid | Solution | Gas/Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing | Chemical environment of nuclei (¹H, ¹³C), connectivity through bonds, spatial proximity of atoms | Mass-to-charge ratio (m/z), molecular weight, elemental composition, fragmentation pattern |
| Data for Representative Molecule (2,6-Dibromo-4-methylaniline) | Crystal system: Monoclinic, Space group: P2₁/c, a = 7.98 Å, b = 10.12 Å, c = 11.89 Å, β = 109.4°, Volume = 907.5 ų[1][2] | ¹H NMR (CDCl₃, δ): 7.25 (s, 2H, Ar-H), 4.05 (s, 2H, NH₂), 2.20 (s, 3H, CH₃) | MS (EI): m/z 265/267/269 ([M]⁺, isotopic pattern for 2 Br), 186/188 ([M-Br]⁺), 106 ([M-2Br]⁺) |
| Resolution | Atomic (~0.1 Å) | Atomic, but indirect | Molecular |
| Ambiguity | Low (unambiguous 3D structure) | Moderate (requires interpretation of multiple spectra) | High (isomers can have the same mass) |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Experiment Time | Hours to days | Minutes to hours | Minutes |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for appreciating the data generated by each technique.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of 3-Bromo-5-ethylaniline are grown, typically by slow evaporation of a saturated solution in a suitable solvent. The ideal crystal should be well-formed and free of defects, with dimensions in the range of 0.1-0.5 mm.[3]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[4] The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[3][5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 3-Bromo-5-ethylaniline is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
-
Data Processing and Analysis: The acquired data is Fourier transformed and processed. The chemical shifts, coupling constants, and correlations from the various spectra are analyzed to deduce the molecular structure, including the connectivity of atoms and their relative positions.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of 3-Bromo-5-ethylaniline is introduced into the mass spectrometer. The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the molecule's structure.
Experimental Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of 3-Bromo-5-ethylaniline, integrating the strengths of each analytical technique.
References
A Comparative Guide to 3-Bromo-5-ethylaniline Derivatives: Current Research Landscape
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comparative overview of the available research on the efficacy of 3-Bromo-5-ethylaniline derivatives. However, a comprehensive review of the scientific literature reveals a significant gap in direct comparative studies for a series of derivatives from this specific scaffold.
Chemical Properties of the Core Scaffold
3-Bromo-5-ethylaniline serves as a foundational molecule for the potential synthesis of a diverse range of derivatives. Its key chemical features include an aniline ring substituted with a bromine atom and an ethyl group. The presence of the amino group provides a reactive site for various chemical transformations, such as acylation, alkylation, and diazotization, enabling the introduction of a wide array of functional groups. The bromine atom offers a handle for cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds to build more complex molecular architectures.
Inferred Potential Biological Activities
Although direct studies on 3-Bromo-5-ethylaniline derivatives are lacking, the broader class of bromo-aniline and other bromo-heterocyclic compounds has been investigated for various biological activities. These studies suggest potential therapeutic areas where 3-Bromo-5-ethylaniline derivatives might show promise.
Anticancer Potential: Numerous studies have explored bromo-substituted heterocyclic compounds as potential anticancer agents. For instance, derivatives of bromo-pyrimidine and bromoindole have been synthesized and evaluated as kinase inhibitors, which are crucial targets in cancer therapy. The general synthetic strategies often involve the use of a bromo-substituted precursor to introduce diversity and modulate the pharmacological properties of the final compounds. It is conceivable that derivatives of 3-Bromo-5-ethylaniline could be designed to target specific kinases or other cancer-related pathways.
Antimicrobial Activity: Halogenated anilines have been investigated for their antimicrobial and antibiofilm properties. The presence of bromine atoms can enhance the lipophilicity and membrane permeability of compounds, potentially leading to increased antimicrobial efficacy. Therefore, derivatives of 3-Bromo-5-ethylaniline could be explored for their activity against a range of bacterial and fungal pathogens.
Future Experimental Workflow
To systematically evaluate the efficacy of 3-Bromo-5-ethylaniline derivatives, a structured experimental approach is necessary. The following workflow outlines the key steps for a comprehensive investigation.
Hypothetical Signaling Pathway Investigation
Should initial screenings reveal promising activity, for example in cancer cell lines, further investigation into the mechanism of action would be crucial. This could involve examining the effect of the derivatives on specific signaling pathways known to be dysregulated in cancer.
Conclusion
The exploration of 3-Bromo-5-ethylaniline derivatives presents an untapped area of research in drug discovery. While direct comparative efficacy data is currently unavailable, the chemical tractability of the core scaffold and the known biological activities of related bromo-anilines suggest that this class of compounds warrants further investigation. The provided experimental workflow and hypothetical signaling pathway offer a roadmap for future studies to unlock the therapeutic potential of these derivatives. Researchers are encouraged to undertake systematic studies to synthesize, characterize, and evaluate a library of 3-Bromo-5-ethylaniline derivatives to fill the existing knowledge gap.
spectroscopic comparison of substituted bromoanilines
A Comprehensive Spectroscopic Comparison of Substituted Bromoanilines
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of substituted aromatic amines is paramount. Bromoanilines, existing as ortho (2-bromoaniline), meta (3-bromoaniline), and para (4-bromoaniline) isomers, serve as crucial building blocks in the synthesis of a wide array of pharmaceutical and bioactive compounds. This guide provides an objective comparison of these three isomers based on fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The supporting data, presented in clear, comparative tables, is coupled with detailed experimental protocols to aid in the replication and verification of these findings.
Introduction
The position of the bromine atom on the aniline ring significantly influences the electronic distribution and, consequently, the spectroscopic properties of each bromoaniline isomer. These differences can be systematically analyzed using UV-Vis, IR, and NMR spectroscopy to provide a unique fingerprint for each compound, which is invaluable for identification, purity assessment, and predicting chemical reactivity.
Data Presentation
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The position of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic for each isomer, reflecting the effect of the bromine substituent on the aniline chromophore.
| Isomer | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| 2-Bromoaniline | ~240, ~288 | Data not readily available | Ethanol |
| 3-Bromoaniline | ~243, ~292 | Data not readily available | Ethanol |
| 4-Bromoaniline | 245, 296.5 | 13,182 (log ε = 4.12), 1,585 (log ε = 3.20) | Ethanol |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The characteristic absorption bands for the N-H, C-N, C-Br, and aromatic C-H and C=C bonds are distinct for each isomer.
| Vibrational Mode | 2-Bromoaniline (cm⁻¹) | 3-Bromoaniline (cm⁻¹) | 4-Bromoaniline (cm⁻¹) |
| N-H stretch | 3440, 3360 | 3420, 3340 | 3473, 3381 |
| N-H bend | 1620 | 1622 | 1619 |
| C-N stretch | 1280 | 1310 | 1281 |
| Aromatic C=C stretch | 1590, 1480 | 1595, 1475 | 1600, 1500 |
| Aromatic C-H out-of-plane bend | 745 (ortho-disubstituted) | ~850, 770 (meta-disubstituted) | 820 (para-disubstituted) |
| C-Br stretch | ~670 | ~680 | ~660 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The chemical shifts (δ) are highly sensitive to the electronic effects of the substituents and the substitution pattern.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 2-Bromoaniline | 3-Bromoaniline | 4-Bromoaniline |
| H2 | - | ~6.8 | 6.56 (d, J=8.8 Hz) |
| H3 | ~7.2 | - | 7.23 (d, J=8.8 Hz) |
| H4 | ~6.7 | ~7.0 | 7.23 (d, J=8.8 Hz) |
| H5 | ~7.1 | ~6.6 | 6.56 (d, J=8.8 Hz) |
| H6 | ~6.8 | ~6.8 | - |
| NH₂ | ~3.8 (br s) | ~3.7 (br s) | ~3.64 (br s) |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 2-Bromoaniline | 3-Bromoaniline | 4-Bromoaniline |
| C1 | ~144.1 | ~147.9 | 145.4 |
| C2 | ~109.4 | ~114.7 | 116.6 |
| C3 | ~132.7 | ~130.5 | 131.9 |
| C4 | ~119.5 | ~122.1 | 110.1 |
| C5 | ~128.4 | ~118.5 | 131.9 |
| C6 | ~115.8 | ~129.5 | 116.6 |
Experimental Protocols
UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of each bromoaniline isomer in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions in the same solvent to find a concentration that gives an absorbance reading between 0.2 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum from 200 to 400 nm. Use the pure solvent as a reference blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each peak. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples (e.g., 4-bromoaniline), the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For liquid samples (e.g., 2- and 3-bromoaniline), a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement: Collect a background spectrum of the empty sample holder (or clean ATR crystal). Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromoaniline isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Measurement:
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger spectral width (e.g., 0-220 ppm) and more scans are generally required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the raw data (Free Induction Decay) using a Fourier transform. Reference the spectrum to the TMS signal (0.00 ppm). For ¹H NMR, integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton coupling. For both ¹H and ¹³C NMR, assign the chemical shifts to the respective nuclei in the molecule.
Visualization of Analytical Workflow
The logical progression for the spectroscopic analysis of substituted bromoanilines can be visualized as follows:
Caption: Workflow for the spectroscopic analysis of substituted bromoanilines.
This guide provides a foundational comparison of the spectroscopic properties of 2-, 3-, and 4-bromoaniline. The presented data and protocols offer a valuable resource for researchers in the fields of chemistry and drug development, facilitating the identification and characterization of these important chemical entities.
Stability Under Scrutiny: A Comparative Guide to 3-Bromo-5-ethylaniline's Performance
For researchers, scientists, and professionals in drug development, understanding the inherent stability of a chemical compound is paramount to ensuring the integrity of experimental results and the safety and efficacy of therapeutic agents. This guide provides a comprehensive assessment of the stability of 3-Bromo-5-ethylaniline under various stress conditions, offering a comparative analysis with structurally related anilines. The data presented herein is crucial for predicting degradation pathways, establishing appropriate storage and handling procedures, and developing robust analytical methods.
Executive Summary of Stability
While specific experimental stability data for 3-Bromo-5-ethylaniline is not extensively available in peer-reviewed literature, its stability profile can be inferred from data on analogous compounds and general principles of aromatic amine chemistry. Anilines are known to be susceptible to degradation through oxidation, photolysis, and extreme pH conditions. The presence of a bromine atom and an ethyl group on the aniline ring influences its electronic properties and, consequently, its reactivity and stability. It is recommended that 3-Bromo-5-ethylaniline be stored at 4°C, protected from light, in a dry, cool, and well-ventilated area to minimize degradation.[1] It is incompatible with strong acids, acid anhydrides, acid chlorides, and chloroformates.
Comparative Stability Analysis
To provide a clearer perspective on the stability of 3-Bromo-5-ethylaniline, this section compares its expected stability with that of other halogenated anilines for which experimental data is available.
Table 1: Comparative Stability Data of Substituted Anilines
| Compound | Condition | Observations | Reference |
| 3-Bromo-5-ethylaniline (Predicted) | Thermal | Expected to be relatively stable at room temperature, with potential for accelerated decomposition at elevated temperatures. | Inferred from general aniline stability |
| Photolytic | Susceptible to photodegradation upon prolonged exposure to UV light. Storage in light-protected containers is crucial.[2] | Inferred from 4-Bromoaniline data[2] | |
| pH | Likely unstable in strong acidic and alkaline solutions due to potential hydrolysis.[2] Relatively stable in neutral and mildly acidic or alkaline environments. | Inferred from 4-Bromoaniline data[2] | |
| Oxidative | Prone to oxidation, a common degradation pathway for aromatic amines. | General chemical principles | |
| 4-Bromoaniline | Thermal | Relatively stable below 200°C. Decomposition accelerates significantly above this temperature, with a decomposition temperature of approximately 230°C in air.[2] | [2] |
| Photolytic | Sensitive to light and undergoes photodegradation when exposed to UV light for extended periods.[2] | [2] | |
| pH | Unstable in strong acid (e.g., HCl, H₂SO₄) and strong alkaline (e.g., NaOH) solutions, where it can undergo hydrolysis.[2] It is relatively stable in neutral and mildly acidic or alkaline environments.[2] | [2] | |
| 3,5-Dichloroaniline | General | A colorless solid that may appear colored in commercial samples, suggesting some level of instability.[3] | [3] |
| Biodegradation | Biodegradation typically proceeds via initial ring hydroxylation.[3] | [3] |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to determine the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5][6][7] The following are detailed methodologies for key experiments to assess the stability of 3-Bromo-5-ethylaniline.
Hydrolytic Stability
-
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
-
Protocol:
-
Prepare solutions of 3-Bromo-5-ethylaniline (e.g., 1 mg/mL) in various aqueous media:
-
If the compound has low aqueous solubility, a co-solvent such as methanol can be used, ensuring it does not interfere with the degradation process.[8]
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[8]
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 96, and 168 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Oxidative Stability
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of 3-Bromo-5-ethylaniline in a suitable solvent.
-
Add a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%, to induce oxidation.[9]
-
Maintain the reaction at room temperature or a slightly elevated temperature.
-
Monitor the reaction over time by taking samples at various intervals.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
Photostability
-
Objective: To determine the effect of light exposure on the stability of the compound.
-
Protocol:
-
Expose a solution of 3-Bromo-5-ethylaniline, as well as the solid compound, to a light source that provides a combination of UV and visible light.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
-
A control sample should be protected from light by wrapping the container in aluminum foil.[10]
-
After the exposure period, analyze both the exposed and control samples by HPLC to quantify any degradation.
-
Thermal Stability
-
Objective: To evaluate the stability of the compound at elevated temperatures.
-
Protocol:
-
Place the solid 3-Bromo-5-ethylaniline in a thermostatically controlled oven at a high temperature (e.g., 70-80°C) for a defined period.
-
For solution stability, prepare a solution of the compound in a suitable solvent and incubate it at a high temperature.
-
At specified time points, withdraw samples and analyze them by HPLC to assess the level of degradation.
-
Analytical Method for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products. A general approach for developing such a method is as follows:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a good starting point for aromatic compounds.[11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to check for peak purity.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate a typical workflow for a forced degradation study and a potential degradation pathway for anilines.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]
- 3. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. -NovaBioassays [novabioassays.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. database.ich.org [database.ich.org]
- 11. bepls.com [bepls.com]
Quantitative Analysis of 3-Bromo-5-ethylaniline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Bromo-5-ethylaniline in various mixtures is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-Bromo-5-ethylaniline, offering detailed experimental protocols and performance data to assist in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of 3-Bromo-5-ethylaniline depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds followed by mass-based detection. | Measurement of light absorbance by the analyte. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Moderate to High | Very High | Low |
| Linearity Range (estimated) | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 1 - 50 µg/mL |
| Limit of Detection (LOD) (estimated) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) (estimated) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | ~3 µg/mL |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Primary Application | Routine quality control, purity assessment, and quantification in various matrices. | Trace level quantification, impurity identification, and analysis in complex matrices. | Rapid, simple quantification in straightforward matrices. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for anilines and halogenated compounds and can be adapted for the specific analysis of 3-Bromo-5-ethylaniline.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
3-Bromo-5-ethylaniline reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water). A common starting point is a 60:40 (v/v) mixture of organic to aqueous phase. The mobile phase should be filtered and degassed before use.
-
Standard Solution Preparation: Accurately weigh a known amount of 3-Bromo-5-ethylaniline reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing 3-Bromo-5-ethylaniline in the mobile phase to a concentration expected to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of 3-Bromo-5-ethylaniline (typically around 240-250 nm for substituted anilines).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of 3-Bromo-5-ethylaniline in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for aromatic amines (e.g., DB-5ms, HP-5ms)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Helium (carrier gas)
-
3-Bromo-5-ethylaniline reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 3-Bromo-5-ethylaniline reference standard in a suitable volatile solvent (e.g., dichloromethane) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of 3-Bromo-5-ethylaniline. A full scan mode can be used for initial identification.
-
-
Analysis: Inject the standards and sample solutions into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards. Determine the concentration of 3-Bromo-5-ethylaniline in the sample from this curve.
UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Ethanol or other suitable UV-transparent solvent
-
3-Bromo-5-ethylaniline reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 3-Bromo-5-ethylaniline reference standard in the chosen solvent. Prepare a series of calibration standards by dilution.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 1.0 absorbance units).
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan the UV-Vis spectrum of a standard solution of 3-Bromo-5-ethylaniline between 200 and 400 nm to determine the wavelength of maximum absorbance. Substituted anilines typically show a primary absorption band around 230-250 nm and a secondary band around 280-300 nm.[1]
-
Measurement: Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standards. Determine the concentration of 3-Bromo-5-ethylaniline in the sample from its absorbance using the calibration curve.
Potential Impurities and Interfering Substances
The synthesis of 3-Bromo-5-ethylaniline typically involves the nitration of ethylbenzene, followed by reduction of the nitro group and subsequent bromination. Potential impurities may arise from incomplete reactions or side reactions during these steps. These can include:
-
Isomers: Other brominated and/or ethylated aniline isomers (e.g., 2-Bromo-5-ethylaniline, 4-Bromo-3-ethylaniline).
-
Starting Materials: Unreacted 3-ethylaniline or ethylbenzene.
-
Intermediates: Residual nitro-intermediates (e.g., 3-ethyl-nitrobenzene).
-
Over-brominated products: Dibromo- or tribromo-ethylaniline derivatives.
When selecting an analytical method, it is crucial to consider the potential for these impurities to co-elute or interfere with the quantification of the target analyte. Chromatographic methods like HPLC and GC-MS offer superior selectivity for resolving these closely related compounds.
Visualizing Analytical Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Conclusion
The choice of the optimal analytical method for the quantitative analysis of 3-Bromo-5-ethylaniline is contingent upon the specific requirements of the analysis. For routine quality control and purity assessment where high throughput is desired, HPLC with UV detection is a robust and reliable choice. When trace-level quantification or identification of unknown impurities in complex matrices is necessary, the superior sensitivity and selectivity of GC-MS make it the preferred method. UV-Vis spectrophotometry, while less specific, offers a simple and cost-effective solution for rapid quantification in non-complex samples. By understanding the principles, performance characteristics, and experimental protocols of these techniques, researchers can confidently select and implement the most appropriate method for their analytical needs.
References
The Strategic Utility of 3-Bromo-5-ethylaniline in Chemical Synthesis: A Comparative Overview
For researchers, scientists, and professionals in drug development, the selection of building blocks in multi-step organic synthesis is a critical decision that influences reaction efficiency, yield, and the ultimate biological activity of the target molecule. 3-Bromo-5-ethylaniline, a disubstituted aniline derivative, serves as a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comparative analysis of its applications, supported by experimental data and detailed protocols, to aid in its effective utilization in research and development.
Core Applications and Synthetic Utility
3-Bromo-5-ethylaniline is primarily employed as a precursor in the synthesis of substituted aromatic compounds, particularly in the development of biologically active molecules for the pharmaceutical and agrochemical industries. The presence of three key functional groups on the benzene ring—an amino group, a bromine atom, and an ethyl group—provides a versatile platform for a variety of chemical transformations.
The amino group can be readily diazotized and converted to other functionalities or can participate in condensation and amidation reactions. The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The ethyl group, while less reactive, influences the steric and electronic properties of the molecule and its derivatives.
Comparative Performance in Cross-Coupling Reactions
A key application of 3-Bromo-5-ethylaniline lies in its use in palladium-catalyzed cross-coupling reactions. In comparison to its chloro-analogue, 3-chloro-5-ethylaniline, the bromo-substituted compound generally exhibits higher reactivity. This is attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Feature | 3-Bromo-5-ethylaniline | 3-Chloro-5-ethylaniline (Analogous Compound) |
| Reactivity Trend | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperature) | Harsher (e.g., higher temperature, stronger base) |
| Catalyst Loading | Generally lower | May require higher catalyst loading or more active catalysts |
| Reaction Time | Shorter | Longer |
| Yield | Generally higher | Often lower under identical conditions |
Note: This comparison is based on general principles of reactivity for aryl halides.[1]
Experimental Protocols
While specific, published experimental data for reactions utilizing 3-Bromo-5-ethylaniline is limited, the following protocols for analogous bromoaniline derivatives can be adapted. Researchers should note that optimization of reaction parameters may be necessary for this specific substrate.
General Protocol for Suzuki-Miyaura Coupling of a Bromoaniline Derivative
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a bromoaniline with an arylboronic acid.
Materials:
-
3-Bromo-5-ethylaniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add 3-Bromo-5-ethylaniline, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The utility of 3-Bromo-5-ethylaniline extends to its incorporation into molecules that can modulate biological signaling pathways. For instance, substituted anilines are a common feature in kinase inhibitors, which are designed to interfere with the signaling cascades that drive cell proliferation and survival in cancer.
Conclusion
3-Bromo-5-ethylaniline is a strategic building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to analogous chloro-substituted anilines makes it a favorable choice for efficient synthesis. While specific, detailed applications in the literature are not abundant, its potential as a versatile intermediate is clear. The provided protocols and logical frameworks offer a starting point for researchers to incorporate this valuable compound into their synthetic strategies.
References
Safe Disposal of 3-Bromo-5-ethylaniline: A Procedural Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 3-Bromo-5-ethylaniline. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
This guide provides researchers, scientists, and drug development professionals with a step-by-step operational plan for the safe handling and disposal of 3-Bromo-5-ethylaniline. Given the hazardous nature of this compound, it is imperative to follow established safety protocols and consult with your institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Immediate Safety Precautions
3-Bromo-5-ethylaniline is classified as a hazardous substance. Based on data from similar compounds, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[1][2]
Immediate actions in case of exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Required Personal Protective Equipment (PPE) for Handling and Disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[2]
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[2]
-
Body Protection: A lab coat or chemical-resistant apron. A complete suit protecting against chemicals may be necessary depending on the scale of handling.[5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for 3-Bromo-5-ethylaniline and related compounds. This information is critical for proper handling, storage, and transport of the waste.
| Property | 3-Bromo-5-ethylaniline | 3-Bromo-5-methylaniline | 3-Bromoaniline |
| Molecular Formula | C₈H₁₀BrN[1][7] | C₇H₈BrN[8] | C₆H₆BrN |
| Molecular Weight | 200.08 g/mol [1][7] | 186.05 g/mol [8] | 172.02 g/mol |
| Physical State | Not specified | Solid, Low melting solid[3] | Liquid[6] |
| UN Number (for transport) | Not specified | UN2811[3] | UN2810[6] |
| Hazard Class (for transport) | Not specified | 6.1 (Toxic solid)[3] | 6.1 (Toxic liquid)[6] |
| Packing Group (for transport) | Not specified | III[3] | III[6] |
Step-by-Step Disposal Protocol
The disposal of 3-Bromo-5-ethylaniline must be handled as hazardous waste. Do not discharge into drains or the environment.[2][3][6]
Methodology for Waste Collection and Segregation:
-
Identify Waste Stream: Designate a specific, clearly labeled hazardous waste container for 3-Bromo-5-ethylaniline and materials contaminated with it.
-
Container Requirements: Use a sealable, non-reactive, and properly labeled container. The container must be in good condition and compatible with the chemical. Keep the container tightly closed when not in use.[3][6]
-
Segregation: Do not mix 3-Bromo-5-ethylaniline waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials include acids, acid anhydrides, acid chlorides, and chloroformates.[6]
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Bromo-5-ethylaniline"
-
Associated hazards (e.g., Toxic, Irritant)
-
The accumulation start date
-
The name of the principal investigator or lab group
-
Procedure for Handling Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.[2]
-
Containment: For liquid spills, use an inert absorbent material like sand, silica gel, or universal binder.[5][6] For solid spills, carefully sweep or shovel the material into a suitable disposal container, avoiding dust formation.[2][3]
-
Cleanup: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Final Disposal Operations:
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area, away from incompatible materials.[3][6]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. All disposal must be conducted through a licensed and approved waste disposal company.[2][5]
-
Documentation: Maintain a record of the waste generated, including the amount and date of disposal, as required by local and national regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-5-ethylaniline.
Caption: Disposal Workflow for 3-Bromo-5-ethylaniline.
Disclaimer: This document provides guidance based on publicly available safety data for 3-Bromo-5-ethylaniline and similar chemical compounds. Always consult your institution's specific EHS protocols and the most current Safety Data Sheet (SDS) for the chemical in use. Disposal regulations may vary by region.
References
- 1. 3-Bromo-5-ethylaniline | C8H10BrN | CID 18929899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling 3-Bromo-5-ethylaniline
This guide provides critical safety, handling, and disposal information for 3-Bromo-5-ethylaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical. This information is synthesized from available safety data for 3-Bromo-5-ethylaniline and structurally related aromatic amines.
Hazard Identification and Personal Protective Equipment (PPE)
3-Bromo-5-ethylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is the primary line of defense against potential exposure.
Table 1: Personal Protective Equipment for 3-Bromo-5-ethylaniline
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or dust. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4][5][6][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact.[3][5][6][7] It is advisable to wear two pairs (double-gloving) and change them frequently.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3][4][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5][8] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[3][4][5] The type of respirator depends on the specific conditions.[5][7] |
Safe Handling and Operational Protocol
A systematic approach to handling 3-Bromo-5-ethylaniline is crucial for safety and experimental integrity.
Experimental Workflow:
-
Pre-Handling Preparation:
-
Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
Weighing: When weighing the compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
-
-
Post-Handling Procedures:
Disposal Plan
Proper disposal of 3-Bromo-5-ethylaniline and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing 3-Bromo-5-ethylaniline in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal Method:
Quantitative Data Summary
The following table summarizes key quantitative data for 3-Bromo-5-ethylaniline.
Table 2: Physicochemical and Safety Data for 3-Bromo-5-ethylaniline
| Property | Value |
| Molecular Formula | C₈H₁₀BrN[1][2] |
| Molecular Weight | 200.08 g/mol [1][2] |
| Appearance | Solid, Low melting solid[4] |
| UN Number | 2811 (Toxic solid, organic, n.o.s.)[2][4] |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin or if inhaled)[1] |
| H315 (Causes skin irritation)[1] | |
| H319 (Causes serious eye irritation)[1] | |
| H335 (May cause respiratory irritation)[1] |
Visual Workflow for Safe Handling
To further clarify the procedural steps, the following diagram illustrates the safe handling workflow for 3-Bromo-5-ethylaniline.
Caption: Operational and Disposal Workflow for 3-Bromo-5-ethylaniline.
References
- 1. 3-Bromo-5-ethylaniline | C8H10BrN | CID 18929899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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